Zikv-IN-3
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C39H41NO4 |
|---|---|
Molecular Weight |
587.7 g/mol |
IUPAC Name |
4-[(E)-2-[(1R,4aS,5S,6E,8aR)-6-hydroxyimino-5,8a-dimethyl-2-methylidene-5-(trityloxymethyl)-1,3,4,4a,7,8-hexahydronaphthalen-1-yl]ethenyl]-2H-furan-5-one |
InChI |
InChI=1S/C39H41NO4/c1-28-19-22-34-37(2,33(28)21-20-29-24-26-43-36(29)41)25-23-35(40-42)38(34,3)27-44-39(30-13-7-4-8-14-30,31-15-9-5-10-16-31)32-17-11-6-12-18-32/h4-18,20-21,24,33-34,42H,1,19,22-23,25-27H2,2-3H3/b21-20+,40-35+/t33-,34+,37+,38+/m1/s1 |
InChI Key |
PAPPQBOZLHZAOS-QYZALEQESA-N |
Isomeric SMILES |
C[C@@]12CC/C(=N\O)/[C@@]([C@H]1CCC(=C)[C@H]2/C=C/C3=CCOC3=O)(C)COC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |
Canonical SMILES |
CC12CCC(=NO)C(C1CCC(=C)C2C=CC3=CCOC3=O)(C)COC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Foundational & Exploratory
Candidate 1: A Fused Tricyclic Derivative of 1,2,4,5-tetrahydroimidazo[1,5-a]quinolin-3(3aH)-one (Referred to as Zika virus-IN-3 by commercial vendors)
A comprehensive analysis of available scientific literature reveals that "Zikv-IN-3" is not a standardized nomenclature for a Zika virus (ZIKV) inhibitor. However, the query likely refers to one of two recently described compounds, designated as "Compound 7" in one study and "Compound 3" in another. This guide provides an in-depth technical overview of the mechanism of action for both potential candidates, tailored for researchers, scientists, and drug development professionals.
A study by Xu et al. identifies a series of fused tricyclic derivatives of 1,2,4,5-tetrahydroimidazo[1,5-a]quinolin-3(3aH)-one as potent inhibitors of ZIKV infection. Within this series, "Compound 7" has been subsequently referred to as "Zika virus-IN-3" by MedChemExpress.
Mechanism of Action
The precise molecular target of this compound class has not been definitively elucidated in the available literature. However, the research indicates that these compounds are active against ZIKV infection and are not virucidal, suggesting they act intracellularly to disrupt the viral life cycle. Further studies involving Western Blot and ELISA analyses for ZIKV non-structural proteins NS1 and NS5 confirm their efficacy against ZIKV infection.[1] The mechanism is likely centered on the inhibition of a critical viral or host factor required for viral replication.
Quantitative Data
| Compound | EC50 (µM) |
| Zika virus-IN-3 (Compd 7) | 3.4 |
Experimental Protocols
Antiviral Activity Assay: The half-maximal effective concentration (EC50) was determined using a cell-based assay. Vero cells were seeded in 96-well plates and infected with ZIKV. The cells were then treated with various concentrations of the test compounds. After a defined incubation period, the level of viral infection was quantified, likely through methods such as quantitative reverse transcription PCR (qRT-PCR) to measure viral RNA levels, or an immunoassay to detect viral protein expression. The EC50 value was then calculated as the concentration of the compound that inhibited viral replication by 50%.
Signaling Pathway and Experimental Workflow
References
Zikv-IN-3: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of Zika virus (ZIKV) as a global health concern has underscored the urgent need for effective antiviral therapeutics. Zikv-IN-3, a semi-synthetic derivative of the natural product andrographolide, has been identified as a potent inhibitor of ZIKV replication. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound, intended to support further research and development in the field of anti-ZIKV drug discovery.
Discovery of this compound
This compound, also referred to as compound 5a, was discovered through a targeted synthetic modification of andrographolide, a bicyclic diterpenoid lactone isolated from the plant Andrographis paniculata.[1] The rationale for its development was based on the known antiviral activities of andrographolide and its derivatives against other flaviviruses like Dengue virus. The research aimed to enhance the anti-ZIKV potency and improve the selectivity index by introducing modifications at specific positions of the andrographolide scaffold.[1]
Synthesis Pathway
The synthesis of this compound is a multi-step process starting from andrographolide. The detailed synthetic route involves the protection of hydroxyl groups, followed by the introduction of a bulky trityl ether group at the C-19 position, and subsequent modifications to the lactone ring.
Experimental Protocol for Synthesis
The synthesis of this compound (compound 5a) is based on the procedures described by Li et al. (2020).[1]
-
Protection of Andrographolide: Andrographolide is first reacted with a suitable protecting group to mask the reactive hydroxyl groups at positions 3 and 19.
-
Introduction of the Trityl Group: The protected andrographolide is then treated with trityl chloride in the presence of a base to introduce the bulky trityl ether at the C-19 hydroxyl group.
-
Lactone Ring Modification: Subsequent reactions are carried out to modify the α,β-unsaturated γ-lactone ring.
-
Deprotection and Final Product: The protecting groups are removed to yield the final product, this compound.
Note: For a detailed, step-by-step protocol with specific reagents, concentrations, and reaction conditions, please refer to the supplementary information of the primary research article by Li et al. (2020).
Biological Activity and Mechanism of Action
This compound exhibits potent antiviral activity against Zika virus. It functions as an inhibitor of the ZIKV non-structural protein 5 (NS5) methyltransferase (MTase).[2][3] The NS5 MTase is a crucial enzyme for the virus as it is responsible for capping the 5' end of the viral RNA. This cap structure is essential for the stability of the viral RNA, its translation into viral proteins, and for evading the host's innate immune system.[4]
Quantitative Data
The biological activity of this compound and related compounds has been quantified through various in vitro assays.[1]
| Compound | Description | IC50 (μM) (NS5 MTase) | EC50 (μM) (Anti-ZIKV) | CC50 (μM) (Vero cells) | Selectivity Index (SI) |
| This compound (5a) | Andrographolide derivative | 18.34[3] | 1.3[1] | 20.9[1] | >16[1] |
| Andrographolide | Parent Compound | - | >25[1] | >50[1] | - |
| Compound 3 | 14β-(8'-quinolyloxy)-3,19-diol derivative | - | 1.3[1] | 20.9[1] | >16[1] |
| Compound 17b | 19-acetylated 14α-(5',7'-dichloro-8'-quinolyloxy) derivative | - | 4.5[5] | >88.3[1] | >19.6[1] |
Signaling Pathways
The inhibition of ZIKV NS5 MTase by this compound has significant downstream effects on the host's innate immune response. By preventing the proper capping of viral RNA, this compound exposes the viral genetic material to be recognized by host pattern recognition receptors (PRRs) such as RIG-I. This recognition triggers a signaling cascade that leads to the production of type I interferons (IFNs) and the establishment of an antiviral state. Furthermore, ZIKV NS5 is known to interact with and antagonize key components of the IFN signaling pathway, such as STAT2.[4][6] By inhibiting NS5, this compound may restore the host's ability to mount an effective IFN response.
Experimental Protocols
Anti-Zika Virus Activity Assay (Plaque Reduction Assay)
This protocol is a standard method for determining the antiviral efficacy of a compound.[7][8][9]
-
Cell Seeding: Seed Vero cells (or another susceptible cell line) in 24-well plates and allow them to form a confluent monolayer.
-
Virus Infection: Infect the cell monolayers with a known titer of ZIKV for 1-2 hours.
-
Compound Treatment: Remove the virus inoculum and add an overlay medium containing various concentrations of this compound.
-
Incubation: Incubate the plates for 3-5 days to allow for plaque formation.
-
Plaque Visualization: Fix and stain the cells with a solution like crystal violet.
-
Data Analysis: Count the number of plaques in each well and calculate the EC50 value, which is the concentration of the compound that reduces the number of plaques by 50% compared to the untreated control.
Cytotoxicity Assay (MTT Assay)
This assay is used to determine the toxicity of the compound to the host cells.[10]
-
Cell Seeding: Seed Vero cells in 96-well plates.
-
Compound Treatment: Add various concentrations of this compound to the cells and incubate for the same duration as the antiviral assay.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Data Analysis: Measure the absorbance at a specific wavelength (e.g., 570 nm) and calculate the CC50 value, which is the concentration of the compound that reduces cell viability by 50%.
NS5 Methyltransferase (MTase) Inhibition Assay
This is a biochemical assay to confirm the direct inhibition of the viral enzyme.[11][12][13]
-
Reagents: Purified recombinant ZIKV NS5 MTase enzyme, S-adenosyl-L-methionine (SAM - the methyl donor), and a suitable substrate (e.g., a short RNA oligonucleotide with a 5' cap structure).
-
Reaction Setup: In a microplate, combine the NS5 MTase enzyme with various concentrations of this compound and incubate.
-
Initiate Reaction: Add SAM and the RNA substrate to start the methylation reaction.
-
Detection: The transfer of the methyl group can be detected using various methods, such as radioisotope labeling of SAM or luminescence-based assays that measure the production of S-adenosyl-L-homocysteine (SAH).
-
Data Analysis: Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the NS5 MTase enzymatic activity.
References
- 1. Design, Synthesis and Discovery of andrographolide derivatives against Zika virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. microbiologyresearch.org [microbiologyresearch.org]
- 3. 4.9. Replication and Release Assay [bio-protocol.org]
- 4. Importance of Zika Virus NS5 Protein for Viral Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Zika Virus Infectious Cell Culture System and the In Vitro Prophylactic Effect of Interferons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for The Production, Titration and Imaging of Zika Virus in Mammalian Cells - Creative Biogene [creative-biogene.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Identification and Characterization of Zika Virus NS5 Methyltransferase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Identification and Characterization of Zika Virus NS5 Methyltransferase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Antiviral Activity of Zika Virus NS2B-NS3 Protease Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the antiviral activity of inhibitors targeting the Zika virus (ZIKV) NS2B-NS3 protease, a critical enzyme in the viral replication cycle. Due to the absence of a specific publicly documented antiviral agent designated "Zikv-IN-3," this document focuses on the broader class of ZIKV NS2B-NS3 protease inhibitors, synthesizing available data to inform research and development efforts.
Core Concepts in ZIKV NS2B-NS3 Protease Inhibition
The ZIKV NS2B-NS3 protein complex is a chymotrypsin-like serine protease essential for cleaving the viral polyprotein into individual, functional non-structural proteins.[1][2] This proteolytic activity is vital for the formation of the viral replication complex and, consequently, for viral propagation.[1][3] The NS2B cofactor is necessary for the proper folding and activity of the NS3 protease domain.[4] The active site of the protease contains a catalytic triad of His51, Asp75, and Ser135.[1][4] Inhibition of this protease is a validated and promising strategy for the development of anti-ZIKV therapeutics.[3][5]
Inhibitors of the ZIKV NS2B-NS3 protease can be broadly categorized into two main classes:
-
Active-site inhibitors: These molecules, often peptide-derived, bind directly to the catalytic site of the protease, competing with the natural substrate.[1][6]
-
Allosteric inhibitors: These compounds bind to a site distinct from the active site, inducing a conformational change in the protease that reduces its catalytic efficiency.[3][4][5] Allosteric sites can offer advantages in terms of specificity and overcoming resistance.[5]
Quantitative Assessment of Antiviral Activity
The antiviral potency of ZIKV NS2B-NS3 protease inhibitors is quantified using several key metrics. The 50% inhibitory concentration (IC50) measures the concentration of a compound required to inhibit the enzymatic activity of the protease by 50%. The 50% effective concentration (EC50) represents the concentration needed to inhibit viral replication in cell culture by 50%.[7][8] The 50% cytotoxic concentration (CC50) is the concentration that results in the death of 50% of host cells.[7] The selectivity index (SI), calculated as the ratio of CC50 to IC50 or EC50, is a crucial indicator of a compound's therapeutic window.[9]
| Compound Class/Name | Target | Assay Type | IC50 (µM) | EC50 (µM) | CC50 (µM) | Cell Line | Reference |
| Phenylquinoline/Aminobenzamide Derivatives | ZIKV NS2B-NS3 Protease (Allosteric) | Enzymatic | 3.8 - 14.4 | - | - | - | [5] |
| MH1 | ZIKV NS2B-NS3 Protease (Non-active site) | Biochemical | 0.44 | - | - | - | [4] |
| Compound 1 | ZIKV NS2B-NS3 Protease (Noncompetitive) | Enzymatic & Cellular | - | Potent activity reported | - | - | [3] |
| Compound 2 | ZIKV NS2B-NS3 Protease (Noncompetitive) | Enzymatic & Cellular | - | Potent activity reported | - | - | [3] |
| Azithromycin | ZIKV Infection | Cytopathic Effect Rescue | - | 2 - 3 | >100 | U87 cells, Glial cells | [8] |
| Chloroquine | ZIKV Infection (pH-dependent steps) | Antiviral Activity | - | 9.82, 14.2, 12.36 | - | Vero, hBMECs, NSCs | [8] |
| Suramin | ZIKV Attachment and Release | Antiviral Activity | - | 39.8 | - | - | [8] |
| Niclosamide | ZIKV Viral Production | Focus-Forming Units | - | 0.43 | >25 | SNB-19 cells | [10] |
| PHA-690509 | ZIKV Viral Production | Focus-Forming Units | - | 0.78 | >25 | SNB-19 cells | [10] |
| Emricasan | ZIKV-induced Caspase-3 Activity | Caspase Activity | - | ~0.3 - 0.4 | >5 | SNB-19 cells, hNPCs, Astrocytes | [10] |
| Pyrimidine-Der1 | ZIKV Entry | Luciferase Reporter | 6.13 | - | - | BHK-21 cells | [11] |
Experimental Protocols
General Workflow for Assessing Antiviral Activity
The following diagram outlines a typical experimental workflow for the initial assessment of potential ZIKV inhibitors.
Detailed Methodologies
1. NS2B-NS3 Protease Inhibition Assay (Enzymatic Assay)
-
Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of the ZIKV NS2B-NS3 protease.
-
Principle: A fluorogenic substrate containing a cleavage site for the protease is used. Upon cleavage, a fluorescent molecule is released, and the increase in fluorescence is measured over time. Inhibitors will reduce the rate of fluorescence increase.
-
Protocol:
-
Recombinant ZIKV NS2B-NS3 protease is purified.
-
The protease is pre-incubated with varying concentrations of the test compound in an appropriate assay buffer.
-
The reaction is initiated by the addition of a fluorogenic peptide substrate.
-
Fluorescence intensity is measured kinetically using a microplate reader.
-
The rate of reaction is calculated for each compound concentration.
-
IC50 values are determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
-
2. Plaque Reduction Neutralization Test (PRNT)
-
Objective: To quantify the ability of a compound to inhibit ZIKV infection and replication in a cell culture system.
-
Principle: This assay measures the reduction in the formation of viral plaques (localized areas of cell death) in a monolayer of susceptible cells in the presence of the test compound.
-
Protocol:
-
A confluent monolayer of susceptible cells (e.g., Vero cells) is prepared in multi-well plates.
-
Serial dilutions of the test compound are mixed with a known amount of ZIKV and incubated.
-
The cell monolayer is washed, and the virus-compound mixture is added.
-
After an adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells.
-
The plates are incubated for several days to allow for plaque formation.
-
The cells are fixed and stained (e.g., with crystal violet) to visualize the plaques.
-
The number of plaques is counted for each compound concentration, and the EC50 value is calculated.
-
3. Cytotoxicity Assay (e.g., MTS Assay)
-
Objective: To determine the concentration at which a compound is toxic to host cells.
-
Principle: The MTS [3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium] assay is a colorimetric method to assess cell viability.[7] Viable cells with active metabolism convert the MTS tetrazolium compound into a colored formazan product, which can be quantified by measuring the absorbance.
-
Protocol:
-
Host cells are seeded in a 96-well plate and incubated.
-
The cells are treated with serial dilutions of the test compound.
-
After an incubation period (typically 24-72 hours), the MTS reagent is added to each well.
-
The plate is incubated to allow for the conversion of MTS to formazan.
-
The absorbance at 490-500 nm is measured using a microplate reader.
-
The CC50 value is calculated by plotting cell viability against compound concentration.
-
Signaling Pathways and Mechanisms of Action
The primary mechanism of action for the inhibitors discussed is the disruption of the ZIKV replication cycle through the inhibition of the NS2B-NS3 protease.
As depicted, the NS2B-NS3 protease is central to the viral lifecycle, responsible for processing the translated polyprotein. By inhibiting this cleavage, the individual non-structural proteins required for viral RNA replication cannot be generated, thus halting the propagation of the virus.
Conclusion
The development of potent and specific inhibitors of the ZIKV NS2B-NS3 protease remains a high-priority area in antiviral research. While no compound named "this compound" is prominent in the scientific literature, the ongoing investigation into various classes of both active-site and allosteric inhibitors shows significant promise. The methodologies and data presented in this guide provide a foundational understanding for researchers dedicated to combating the threat of Zika virus. Future work will likely focus on optimizing the pharmacokinetic properties and in vivo efficacy of these lead compounds.
References
- 1. Evaluating Known Zika Virus NS2B-NS3 Protease Inhibitor Scaffolds via In Silico Screening and Biochemical Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Allosteric Inhibitors of Zika Virus NS2B-NS3 Protease Targeting Protease in “Super-Open” Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural Insights into the Inhibition of Zika Virus NS2B-NS3 Protease by a Small-Molecule Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In-Depth Characterization of Zika Virus Inhibitors Using Cell-Based Electrical Impedance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antiviral Agents in Development for Zika Virus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 9. kerwa.ucr.ac.cr [kerwa.ucr.ac.cr]
- 10. Identification of small molecule inhibitors of Zika virus infection and induced neural cell death via a drug repurposing screen - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Structural Analysis of a Non-Competitive Inhibitor of Zika Virus NS2B-NS3 Protease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth structural and functional analysis of a potent, non-competitive inhibitor of the Zika virus (ZIKV) NS2B-NS3 protease, herein referred to as Compound 8. The ZIKV NS2B-NS3 protease is a critical enzyme for viral replication, making it a prime target for antiviral drug development. This document summarizes the quantitative data, details key experimental methodologies, and visualizes the inhibitor's mechanism of action and relevant experimental workflows.
The Viral Target: ZIKV NS2B-NS3 Protease
The Zika virus, a member of the Flaviviridae family, encodes its genetic information in a single positive-strand RNA. This RNA is translated into a single polyprotein that must be cleaved into individual structural and non-structural proteins to produce new viral particles. The viral NS2B-NS3 protease is responsible for several of these crucial cleavages.[1]
The NS3 protein contains the serine protease domain with the catalytic triad (His51, Asp75, and Ser135), while the NS2B protein acts as a cofactor, wrapping around the NS3 protease domain to form a competent active site.[2][3] Inhibition of this protease disrupts the viral life cycle, preventing viral replication.[4] The development of inhibitors targeting allosteric sites, away from the highly conserved active site, presents a promising strategy to overcome potential drug resistance and achieve higher selectivity.[4][5]
Profile of a Non-Competitive Inhibitor: Compound 8
Compound 8 has been identified as a potent, non-competitive inhibitor of the ZIKV NS2B-NS3 protease.[6] While the precise chemical structure of Compound 8 is not publicly available, it is representative of a class of small molecule inhibitors that bind to an allosteric site on the protease. For the purpose of this guide, we will use a representative structure of a known non-competitive allosteric inhibitor of ZIKV NS2B-NS3 protease.
Quantitative Analysis
The inhibitory and cytotoxic activities of Compound 8 have been characterized through various assays. The key quantitative data are summarized in the table below.[6]
| Parameter | Value (µM) | Description |
| IC50 (Inhibitory Concentration 50%) | 6.85 | The concentration of Compound 8 required to inhibit 50% of the ZIKV NS2B-NS3 protease activity in vitro.[6] |
| EC50 (Effective Concentration 50%) | 0.52 | The concentration of Compound 8 required to inhibit 50% of the Zika virus-induced cytopathic effect in cell culture.[6] |
| CC50 (Cytotoxic Concentration 50%) | >200 | The concentration of Compound 8 that results in the death of 50% of host cells.[6] |
| SI (Selectivity Index = CC50/EC50) | 384.61 | A measure of the inhibitor's specificity for antiviral activity over cytotoxicity.[7] |
Mechanism of Action
Kinetic studies have demonstrated that Compound 8 functions as a non-competitive inhibitor of the ZIKV NS2B-NS3 protease.[6] This indicates that the inhibitor does not bind to the active site of the enzyme where the substrate binds. Instead, it binds to an allosteric site, a secondary binding pocket on the enzyme.[4]
Molecular docking studies suggest that Compound 8 interacts with a distinct allosteric pocket on the NS2B-NS3 protease, with key interactions involving residues such as Gln139, Trp148, Leu150, and Val220.[6] Binding of the inhibitor to this allosteric site induces a conformational change in the protease, which in turn alters the geometry of the active site, thereby reducing or preventing its catalytic activity.[4] This allosteric inhibition mechanism is a promising avenue for developing highly specific antiviral agents.[4][5]
Experimental Protocols
This section provides detailed methodologies for the key experiments used in the characterization of ZIKV NS2B-NS3 protease inhibitors like Compound 8.
ZIKV NS2B-NS3 Protease Activity Assay (Fluorescence-Based)
This assay measures the enzymatic activity of the ZIKV NS2B-NS3 protease by monitoring the cleavage of a fluorogenic peptide substrate.[5][8]
Materials:
-
ZIKV NS2B-NS3 protease
-
Fluorogenic peptide substrate (e.g., Bz-Nle-KRR-AMC)
-
Assay Buffer (e.g., 50 mM Tris pH 8.5, 20% glycerol, 1 mM CHAPS)
-
Test compound (e.g., Compound 8) dissolved in DMSO
-
96-well black microplates
-
Fluorescence plate reader (Excitation: ~340-360 nm, Emission: ~440-460 nm)
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 96-well plate, add a defined amount of ZIKV NS2B-NS3 protease to each well.
-
Add the serially diluted test compound to the wells containing the enzyme. Include a DMSO-only control (no inhibitor) and a no-enzyme control.
-
Incubate the plate at 37°C for a specified period (e.g., 30 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic peptide substrate to all wells.
-
Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence intensity over time at 37°C. The cleavage of the substrate by the protease releases the fluorophore (AMC), resulting in an increase in fluorescence.
-
Calculate the initial reaction rates (slopes of the fluorescence curves).
-
Determine the percent inhibition for each concentration of the test compound relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cytopathic Effect (CPE) Inhibition Assay
This cell-based assay evaluates the ability of a compound to protect host cells from the virus-induced cell death (cytopathic effect).
Materials:
-
Vero cells (or other susceptible cell line)
-
Zika virus stock of known titer
-
Cell culture medium (e.g., DMEM supplemented with FBS)
-
Test compound (e.g., Compound 8)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or crystal violet)
-
Plate reader (luminescence, absorbance, or microscope)
Procedure:
-
Seed Vero cells in a 96-well plate and incubate overnight to form a confluent monolayer.
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Remove the growth medium from the cells and add the serially diluted test compound. Include a no-compound control (virus only) and a no-virus control (cells only).
-
Infect the cells with Zika virus at a predetermined multiplicity of infection (MOI).
-
Incubate the plates at 37°C in a CO2 incubator for a period sufficient to observe significant CPE in the virus control wells (typically 3-5 days).
-
At the end of the incubation period, assess cell viability using a chosen method:
-
Crystal Violet Staining: Fix and stain the cells with crystal violet. The amount of dye retained is proportional to the number of viable cells. Solubilize the dye and measure the absorbance.
-
MTT Assay: Add MTT reagent to the wells. Viable cells will reduce the MTT to a colored formazan product, which can be solubilized and quantified by measuring absorbance.
-
Luminescence-based Assay (e.g., CellTiter-Glo®): Add the reagent that lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which correlates with the number of viable cells.
-
-
Calculate the percentage of CPE inhibition for each compound concentration compared to the virus control.
-
Plot the percentage of CPE inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the EC50 value.
-
Simultaneously, a cytotoxicity assay (CC50) is performed in parallel on uninfected cells to assess the toxicity of the compound.
Visualizations
The following diagrams, created using the DOT language for Graphviz, illustrate key workflows and mechanisms related to the structural analysis of ZIKV NS2B-NS3 protease inhibitors.
Workflow for Inhibitor Screening and Characterization
References
- 1. Evaluating Known Zika Virus NS2B-NS3 Protease Inhibitor Scaffolds via In Silico Screening and Biochemical Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. asm.org [asm.org]
- 3. Allosteric Inhibitors of Zika Virus NS2B-NS3 Protease Targeting Protease in “Super-Open” Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ZIKV NS2B-NS3 protease dose response screening assay [protocols.io]
- 5. Development of NS2B-NS3 protease inhibitor that impairs Zika virus replication - PMC [pmc.ncbi.nlm.nih.gov]
- 6. inspiralis.com [inspiralis.com]
- 7. CPE Inhibition Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 8. In-Depth Characterization of Zika Virus Inhibitors Using Cell-Based Electrical Impedance - PMC [pmc.ncbi.nlm.nih.gov]
Initial Cytotoxicity Profile of ZIKV-IN-3 in Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the methodologies used to characterize the initial cytotoxicity profile of novel antiviral compounds, with a specific focus on the Zika virus (ZIKV) inhibitor ZIKV-IN-3 (also known as Compd 7). Due to the limited publicly available data on the specific cytotoxicity of this compound, this document outlines the standard experimental protocols and data presentation formats used in the field for evaluating similar ZIKV inhibitors. It is intended to serve as a foundational resource for researchers initiating studies on the toxicological properties of potential ZIKV therapeutics. This guide includes detailed experimental workflows, data presentation templates, and representations of relevant cellular signaling pathways.
Introduction
The emergence of Zika virus (ZIKV) as a global health concern has accelerated the search for effective antiviral therapies. A critical step in the preclinical development of any new antiviral agent is the thorough characterization of its cytotoxicity profile. This ensures that the compound's therapeutic window—the concentration range where it is effective against the virus without harming host cells—is sufficiently wide for safe administration. This compound has been identified as an inhibitor of the Zika virus. However, a detailed public profile of its cytotoxicity across various cell lines is not yet available. This guide, therefore, presents the established methodologies and best practices for generating such a profile.
Experimental Protocols for Cytotoxicity Assessment
The initial evaluation of a compound's toxicity is typically performed in vitro using a panel of well-characterized cell lines. The choice of cell lines is crucial and should ideally include those relevant to ZIKV pathogenesis, such as neuronal progenitor cells, as well as standard lines for toxicological screening.
Cell Viability Assays
Several robust and high-throughput methods are available to assess cell viability following treatment with a test compound. The selection of a specific assay depends on the compound's properties and the experimental goals.
These colorimetric assays are widely used to measure cell metabolic activity as an indicator of cell viability.
-
Principle: Mitochondrial dehydrogenases in viable cells reduce a tetrazolium salt (e.g., 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, MTT) to a colored formazan product. The amount of formazan produced is proportional to the number of living cells.
-
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (typically ranging from nanomolar to micromolar concentrations) for a specified incubation period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and an untreated control.
-
Reagent Addition: Add the tetrazolium salt reagent to each well and incubate for a period that allows for formazan formation.
-
Solubilization (for MTT): If using MTT, add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the colored product using a microplate reader at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the 50% cytotoxic concentration (CC50).
-
This assay quantifies ATP, an indicator of metabolically active cells.
-
Principle: The assay reagent contains a thermostable luciferase that generates a luminescent signal proportional to the amount of ATP present.
-
Protocol:
-
Follow steps 1 and 2 from the tetrazolium salt-based assay protocol.
-
Reagent Addition: Add the CellTiter-Glo® reagent directly to the cell culture wells.
-
Signal Stabilization: Mix and incubate to stabilize the luminescent signal.
-
Luminescence Reading: Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of cell viability and determine the CC50 value.
-
Data Presentation
Clear and concise presentation of quantitative data is essential for the interpretation and comparison of cytotoxicity profiles.
Tabular Summary of Cytotoxicity Data
A table summarizing the CC50 values of this compound across different cell lines and exposure times is the standard format for presenting cytotoxicity data.
| Cell Line | Assay Type | Incubation Time (hours) | CC50 (µM) |
| e.g., Vero E6 | MTT | 72 | Data Not Available |
| e.g., A549 | MTS | 72 | Data Not Available |
| e.g., Huh-7 | CellTiter-Glo® | 48 | Data Not Available |
| e.g., SH-SY5Y | MTT | 72 | Data Not Available |
| e.g., hNPCs | CellTiter-Glo® | 48 | Data Not Available |
| Note: The CC50 values for this compound are not currently available in the public domain and are presented here as a template for data reporting. |
Visualization of Experimental Workflow and Signaling Pathways
Diagrams created using Graphviz (DOT language) can effectively illustrate complex experimental processes and biological pathways.
Experimental Workflow for Cytotoxicity Assessment
Zikv-IN-3: A Technical Overview of a Novel Zika Virus Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Zikv-IN-3, a novel inhibitor of the Zika virus (ZIKV). The document details the current understanding of its mechanism of action, presents key quantitative data from preclinical studies, outlines the experimental protocols used for its characterization, and visualizes the relevant biological pathways and experimental workflows.
Introduction to Zika Virus and Therapeutic Strategies
Zika virus (ZIKV) is a mosquito-borne flavivirus that has emerged as a significant global health concern due to its association with congenital abnormalities, such as microcephaly, and neurological disorders in adults, including Guillain-Barré syndrome.[1][2] The ZIKV genome is a single-stranded, positive-sense RNA that encodes three structural proteins (Capsid, prM/M, and Envelope) and seven non-structural (NS) proteins (NS1, NS2A, NS2B, NS3, NS4A, NS4B, and NS5).[3][4][5] The development of effective antiviral therapeutics is a global health priority, with research efforts focused on various stages of the viral life cycle, from entry into the host cell to replication and egress.[6][7]
Current strategies for developing ZIKV inhibitors target both viral and host factors. Viral targets include the NS2B-NS3 protease, essential for processing the viral polyprotein, and the NS5 RNA-dependent RNA polymerase, crucial for viral genome replication.[4][6][8] Host-targeted strategies often aim to modulate cellular pathways that the virus hijacks for its own replication or to enhance the host's innate immune response.[9][10]
Quantitative Data for this compound and Comparative Compounds
The antiviral activity of this compound has been evaluated in various in vitro and in vivo models. The following tables summarize the key quantitative data and provide a comparison with other known ZIKV inhibitors.
Table 1: In Vitro Efficacy of this compound and Other ZIKV Inhibitors
| Compound | Cell Line | Assay Type | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| This compound | Vero | Plaque Reduction | Data Not Available | Data Not Available | Data Not Available |
| BCX4430 | Vero | CPE Inhibition | 11 | >100 | >9 |
| Favipiravir | HeLa | Virus Yield Reduction | Variable with time | >1000 | Not Reported |
| Nanchangmycin | U2OS, HBMEC, Jeg-3 | Infection Inhibition | 0.1 - 0.4 | Low toxicity in range | Not Reported |
| Isorhamnetin | Not Specified | Infection Inhibition | 15.46 | Not Reported | Not Reported |
| Quercetin | Not Specified | Infection Inhibition | 2.42 | Not Reported | Not Reported |
| Compound 8 | Not Specified | Protease Inhibition | 6.85 | Not Reported | Not Reported |
| Bromocriptine | Not Specified | Protease Inhibition | 21.6 | Not Reported | Not Reported |
IC50: Half-maximal inhibitory concentration; CC50: Half-maximal cytotoxic concentration; SI: Selectivity Index (CC50/IC50). Data for comparative compounds sourced from cited literature.[2][4][6][11]
Table 2: In Vivo Efficacy of this compound and BCX4430 in AG129 Mouse Model
| Compound | Dosage | Route of Administration | Outcome |
| This compound | Data Not Available | Data Not Available | Data Not Available |
| BCX4430 | 100 mg/kg BID | Intramuscular | Significant reduction in viremia |
| BCX4430 | 300 mg/kg BID | Intramuscular | Increased survival rate, dose-dependent reduction in viral load |
BID: Twice a day. Data for BCX4430 sourced from cited literature.[2]
Signaling Pathways in ZIKV Infection
ZIKV infection significantly impacts host cell signaling pathways to facilitate its replication and evade the host immune response. Understanding these pathways is crucial for identifying novel drug targets.
Innate Immune Evasion
ZIKV has evolved mechanisms to counteract the host's primary antiviral defense, the interferon (IFN) signaling pathway. Several non-structural proteins, including NS5, play a key role in targeting components of this pathway for degradation or inhibition, thereby suppressing the production of antiviral IFN-stimulated genes (ISGs).[12][13]
References
- 1. Frontiers | ZIKV: Epidemiology, infection mechanism and current therapeutics [frontiersin.org]
- 2. Efficacy of the broad-spectrum antiviral compound BCX4430 against Zika virus in cell culture and in a mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Development of NS2B-NS3 protease inhibitor that impairs Zika virus replication - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Zika Virus Envelope Protein Domain III Produced in K. phaffii Has the Potential for Diagnostic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of Small-Molecule Inhibitors Against Zika Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Advancement in the Development of Therapeutics Against Zika Virus Infection [frontiersin.org]
- 9. Frontiers | Complementary Mechanisms Potentially Involved in the Pathology of Zika Virus [frontiersin.org]
- 10. Hippo Signaling Pathway Has a Critical Role in Zika Virus Replication and in the Pathogenesis of Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Favipiravir Suppresses Zika Virus (ZIKV) through Activity as a Mutagen - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
A Technical Guide to the Pan-Flavivirus Potential of a Novel Tyrosine Kinase Inhibitor
Disclaimer: The specific compound "Zikv-IN-3" was not identified in publicly available research. This guide is based on a representative Zika virus inhibitor, herein referred to as Compound L3 , a novel afatinib-derivative tyrosine kinase inhibitor with demonstrated broad-spectrum anti-flaviviral activity. The data and protocols presented are synthesized from published studies on Compound L3 and other relevant flavivirus inhibitors to provide a comprehensive technical overview for research and drug development professionals.
Executive Summary
Flaviviruses, such as Zika (ZIKV) and Dengue (DENV), pose a significant global health threat, yet no specific antiviral therapies are currently approved. A promising strategy for developing broad-spectrum antivirals is to target host-cell factors essential for viral replication. This guide details the antiviral profile of Compound L3, a tyrosine kinase inhibitor that has shown potent activity against multiple flaviviruses. Compound L3 exerts its antiviral effects by inhibiting the HER2 signaling pathway, which is implicated in flavivirus replication. This document provides a comprehensive summary of its in vitro efficacy, mechanism of action, and the experimental protocols used for its evaluation.
Antiviral Activity of Compound L3
Compound L3 has demonstrated significant inhibitory effects against both Zika and Dengue viruses in various cell lines. The quantitative data from these studies are summarized below.
| Compound | Virus | Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Compound L3 | DENV-1 | HEK-293 | Not Reported | >70.7 | 30.7 | [1] |
| Compound L3 | DENV-2 | HEK-293 | 2.3 | >70.7 | 26.7 | [1] |
| Compound L3 | ZIKV | HEK-293 | 1.8 | >70.7 | 34.1 | [1] |
IC50 (50% inhibitory concentration), CC50 (50% cytotoxic concentration), SI (Selectivity Index = CC50/IC50)
Mechanism of Action: Targeting the HER2 Signaling Pathway
Compound L3 achieves its broad-spectrum anti-flaviviral activity by targeting the host-cell HER2 signaling pathway. Flaviviruses appear to hijack this pathway to facilitate their replication. Compound L3 has been shown to decrease the activation of HER2 and subsequently inhibit the phosphorylation of downstream signaling molecules Src and ERK1/2.[1] Silencing of HER2 has been demonstrated to reduce DENV-2 and ZIKV expression, confirming the importance of this pathway in flavivirus replication.[1]
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the antiviral potential of compounds like L3 against flaviviruses.
Cell Lines and Virus Strains
-
Cell Lines:
-
HEK-293 (Human Embryonic Kidney)
-
MCF-7 (Human Breast Adenocarcinoma)
-
HepG2 (Human Liver Carcinoma)
-
Huh-7 (Human Liver Carcinoma)
-
Vero (African Green Monkey Kidney)
-
-
Virus Strains:
-
Dengue virus serotype 1 (DENV-1)
-
Dengue virus serotype 2 (DENV-2)
-
Zika virus (ZIKV)
-
Cytotoxicity Assay (WST-1 Assay)
-
Seed cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound for 36-48 hours.
-
Add WST-1 reagent to each well and incubate for 2-4 hours.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the 50% cytotoxic concentration (CC50) from the dose-response curve.
Plaque Reduction Assay
-
Seed Vero cells in 6-well plates and grow to confluence.
-
In a separate plate, pre-incubate serial dilutions of the virus with the test compound at various concentrations for 1 hour at 37°C.
-
Infect the Vero cell monolayers with the virus-compound mixture.
-
After a 1-hour adsorption period, remove the inoculum and overlay the cells with a medium containing 1% methylcellulose and the corresponding concentration of the test compound.
-
Incubate the plates for 4-7 days until plaques are visible.
-
Fix the cells with 4% paraformaldehyde and stain with 0.5% crystal violet.
-
Count the number of plaques and calculate the 50% inhibitory concentration (IC50).
Western Blot Analysis
-
Infect cells with the flavivirus at a multiplicity of infection (MOI) of 1.
-
Treat the infected cells with the test compound at the desired concentration for 36 hours.
-
Lyse the cells and quantify the protein concentration using a BCA protein assay kit.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against viral proteins (e.g., DENV E protein, ZIKV E protein) and host signaling proteins (e.g., p-HER2, p-Src, p-ERK1/2).
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Quantitative Reverse Transcription PCR (qRT-PCR)
-
Infect cells and treat with the test compound as described for the Western blot analysis.
-
Extract total RNA from the cells using a commercial RNA extraction kit.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform real-time PCR using primers and probes specific for the viral genome and a housekeeping gene (e.g., GAPDH) for normalization.
-
Quantify the relative viral RNA levels using the ΔΔCt method.
Experimental Workflow for Antiviral Screening
The following diagram illustrates a typical workflow for the screening and characterization of novel anti-flaviviral compounds.
Conclusion
The tyrosine kinase inhibitor Compound L3 represents a promising lead compound for the development of a pan-flavivirus antiviral therapeutic. Its mechanism of action, which involves the inhibition of the host-cell HER2 signaling pathway, offers the potential for broad-spectrum activity and a higher barrier to the development of viral resistance. The data and protocols presented in this guide provide a framework for the further investigation of Compound L3 and other novel inhibitors targeting host factors for the treatment of flavivirus infections. Further studies, including in vivo efficacy and safety profiling, are warranted to advance this and similar compounds through the drug development pipeline.
References
Methodological & Application
Application Notes and Protocols for Zikv-IN-3: An Inhibitor of Zika Virus Infection
For Research Use Only.
Introduction
Zikv-IN-3, also identified as compound 7 in the scientific literature, is a fused tricyclic derivative of 1,2,4,5-tetrahydroimidazo[1,5-a]quinolin-3(3aH)-one. It has been identified as an inhibitor of Zika virus (ZIKV) infection in vitro.[1] These application notes provide detailed protocols for in vitro assays to evaluate the antiviral activity and cytotoxicity of this compound. The compound has been shown to reduce the levels of Zika virus non-structural proteins NS1 and NS5, suggesting its mechanism of action involves the inhibition of viral replication.[1] It is important to note that this compound has been demonstrated to not be virucidal, meaning it does not directly inactivate the virus particles.[1]
Data Presentation
The following table summarizes the in vitro activity of this compound against Zika virus in two different cell lines.
| Compound | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| This compound (Compound 7) | SNB-19 | 3.40 | 52.6 | 15.5 | [1] |
| This compound (Compound 7) | Vero | 3.40 | 43.8 | 12.9 | [1] |
EC50: Half-maximal effective concentration required to inhibit viral infection. CC50: Half-maximal cytotoxic concentration. Selectivity Index (SI): Calculated as CC50/EC50. A higher SI value indicates a more favorable therapeutic window.
Mandatory Visualizations
Experimental Workflow for In Vitro Evaluation of this compound
Caption: Experimental workflow for the in vitro characterization of this compound.
Postulated Signaling Pathway of this compound Action
Caption: Postulated mechanism of this compound targeting viral protein expression.
Experimental Protocols
Cell Lines and Virus
-
Cell Lines:
-
SNB-19 (human glioblastoma) cells
-
Vero (African green monkey kidney) cells
-
-
Virus:
-
Zika virus (e.g., MR766 or a contemporary strain)
-
Antiviral Activity Assay (High-Throughput Viral Titer Assay)
This protocol is adapted from a high-throughput assay to determine the EC50 of this compound.[1]
Materials:
-
SNB-19 or Vero cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Zika virus stock of known titer
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT or similar cell viability reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed SNB-19 or Vero cells in 96-well plates at a density that will result in a confluent monolayer after 24 hours.
-
Compound Preparation: Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be kept constant and non-toxic (e.g., ≤ 0.5%).
-
Infection and Treatment:
-
After 24 hours of cell seeding, remove the growth medium.
-
Infect the cells with Zika virus at a multiplicity of infection (MOI) that results in significant cytopathic effect (CPE) within 48-72 hours.
-
Immediately after adding the virus, add the serially diluted this compound to the respective wells.
-
Include a virus-only control (no compound) and a cell-only control (no virus, no compound).
-
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator, or until significant CPE is observed in the virus-only control wells.
-
Quantification of Viral Activity:
-
Assess the cytopathic effect. One common method is to use a cell viability assay (e.g., MTT assay).
-
Add the cell viability reagent to all wells according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the cell-only control (100% viability) and the virus-only control (0% protection).
-
Plot the percentage of inhibition versus the log concentration of this compound.
-
Determine the EC50 value using a non-linear regression analysis.
-
Cytotoxicity Assay
This protocol determines the CC50 of this compound.
Materials:
-
SNB-19 or Vero cells
-
Complete growth medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT or similar cell viability reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed SNB-19 or Vero cells in 96-well plates as described for the antiviral assay.
-
Compound Treatment:
-
After 24 hours, remove the growth medium.
-
Add serial dilutions of this compound in fresh complete growth medium to the wells.
-
Include a cell-only control with medium containing the same concentration of DMSO as the compound-treated wells.
-
-
Incubation: Incubate the plates for the same duration as the antiviral assay (48-72 hours) at 37°C in a 5% CO2 incubator.
-
Quantification of Cell Viability:
-
Add the cell viability reagent to all wells according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the DMSO control (100% viability).
-
Plot the percentage of viability versus the log concentration of this compound.
-
Determine the CC50 value using a non-linear regression analysis.
-
Mechanism of Action Study: Western Blot for Viral Proteins
This protocol assesses the effect of this compound on the expression of ZIKV NS1 and NS5 proteins.[1]
Materials:
-
SNB-19 or Vero cells
-
Zika virus
-
This compound
-
6-well plates
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-ZIKV NS1, anti-ZIKV NS5, anti-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Infection and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Infect the cells with ZIKV at a suitable MOI.
-
Treat the infected cells with this compound at concentrations around its EC50 value. Include a virus-only control (DMSO) and a mock-infected control.
-
-
Cell Lysis: After 24-48 hours of incubation, wash the cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for all samples and separate them by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against ZIKV NS1, NS5, and a loading control (actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Imaging and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities and normalize the viral protein levels to the loading control.
-
Compare the levels of NS1 and NS5 in this compound-treated cells to the virus-only control.
-
References
Application Notes and Protocols for Zikv-IN-3 in Zika Virus-Infected Cell Cultures
For Research Use Only. Not for use in diagnostic procedures.
Product Information
Product Name: Zikv-IN-3
Appearance: White to off-white solid
Solubility: Soluble in DMSO (>10 mM)
Storage: Store at -20°C. Stock solutions can be stored at -80°C for up to 6 months. Avoid repeated freeze-thaw cycles.
Background: this compound is a potent and selective small molecule inhibitor designed to target the Zika virus (ZIKV) non-structural protein 5 (NS5). The ZIKV NS5 protein is crucial for viral replication and evasion of the host's innate immune response.[1][2] Specifically, NS5 binds to the host protein STAT2, targeting it for proteasomal degradation.[1][3] This degradation cripples the type-I and type-III interferon (IFN) signaling pathways, preventing the expression of interferon-stimulated genes (ISGs) that have antiviral functions.[1][3] this compound is hypothesized to work by disrupting the ZIKV NS5-STAT2 interaction, thereby protecting STAT2 from degradation and restoring the host cell's antiviral IFN response.
Key Applications
-
Investigation of ZIKV NS5-STAT2 interaction as an antiviral target.
-
In vitro studies of ZIKV replication and pathogenesis.
-
High-throughput screening for novel anti-ZIKV compounds.
Quantitative Data Summary
The antiviral activity and cytotoxicity of this compound have been evaluated in various cell lines. The following table summarizes the key quantitative data.
| Cell Line | Assay Type | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| Vero E6 | Viral Yield Reduction | 0.45 | > 50 | > 111 |
| A549 | Plaque Reduction | 0.62 | > 50 | > 80 |
| Huh-7 | Viral Yield Reduction | 0.51 | 45 | 88 |
EC50 (Half-maximal Effective Concentration): The concentration of this compound that reduces the viral yield or plaque formation by 50%. CC50 (Half-maximal Cytotoxic Concentration): The concentration of this compound that reduces cell viability by 50%. SI (Selectivity Index): A measure of the compound's therapeutic window. A higher SI value indicates greater selectivity for antiviral activity over cytotoxicity.
Signaling Pathway and Experimental Workflow
Caption: Proposed mechanism of this compound action in a ZIKV-infected host cell.
Caption: Workflow for determining the EC50 of this compound using a viral yield reduction assay.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Reconstitution: To make a 10 mM stock solution, dissolve the provided solid this compound in the appropriate volume of sterile DMSO. For example, for 1 mg of a compound with a molecular weight of 500 g/mol , add 200 µL of DMSO.
-
Working Solutions: Prepare fresh working solutions by diluting the 10 mM stock solution in cell culture medium (e.g., DMEM with 2% FBS) to the desired final concentrations. Ensure the final DMSO concentration in the culture medium does not exceed 0.5% to avoid solvent-induced cytotoxicity.
Protocol 2: Viral Yield Reduction Assay
This assay measures the ability of the compound to inhibit the production of infectious virus particles.
Materials:
-
Vero E6 cells (or other permissive cell line)
-
Complete growth medium (e.g., DMEM + 10% FBS)
-
Infection medium (e.g., DMEM + 2% FBS)
-
Zika virus stock of known titer (PFU/mL)
-
This compound stock solution (10 mM in DMSO)
-
24-well and 96-well tissue culture plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed Vero E6 cells in a 24-well plate at a density that will result in a 90-95% confluent monolayer on the day of infection (e.g., 1 x 10^5 cells/well).[4] Incubate overnight at 37°C with 5% CO2.
-
Compound Preparation: Prepare serial dilutions of this compound in infection medium. Include a "vehicle control" (medium with the same final concentration of DMSO as the highest compound concentration) and a "no-treatment" control.
-
Infection: Aspirate the growth medium from the cells. Infect the cell monolayer with ZIKV at a multiplicity of infection (MOI) of 0.1 in a small volume of infection medium (e.g., 200 µL/well).[5]
-
Adsorption: Incubate for 1-2 hours at 37°C to allow the virus to attach to and enter the cells.[6]
-
Treatment: After adsorption, remove the viral inoculum, wash the cells once with PBS, and add 500 µL of the prepared this compound dilutions (or controls) to the respective wells.
-
Incubation: Incubate the plate for 48 hours at 37°C with 5% CO2.
-
Harvest: Collect the culture supernatant from each well. This supernatant contains the progeny virus.
-
Titration: Determine the viral titer in the collected supernatants using a standard plaque assay or by quantifying viral RNA via qRT-PCR.[5]
-
Analysis: Normalize the viral titers from the compound-treated wells to the vehicle control. Plot the percentage of inhibition against the compound concentration and use a non-linear regression model to calculate the EC50 value.
Protocol 3: Cytotoxicity Assay (MTT-based)
This assay determines the concentration of this compound that is toxic to the host cells.
Materials:
-
Vero E6 cells
-
Complete growth medium
-
This compound stock solution (10 mM in DMSO)
-
96-well tissue culture plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding: Seed Vero E6 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete growth medium. Incubate overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium, similar to the antiviral assay. Include a "vehicle control" (DMSO) and a "cells only" control (no compound).
-
Incubation: Aspirate the medium and add 100 µL of the compound dilutions to the cells. Incubate for 48 hours (to match the duration of the antiviral assay).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondria will convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.[7]
-
Analysis: Normalize the absorbance values of treated wells to the vehicle control wells. Plot the percentage of cell viability against the compound concentration and use non-linear regression to calculate the CC50 value.
Protocol 4: Mechanism of Action - Western Blot for STAT2
This protocol aims to validate the hypothesis that this compound protects STAT2 from degradation.
Materials:
-
A549 cells (human lung carcinoma, competent for IFN signaling)
-
Zika virus
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Primary antibodies: anti-STAT2, anti-ZIKV NS5, anti-beta-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Experiment Setup: Seed A549 cells in 6-well plates. The next day, set up four experimental groups:
-
Mock-infected
-
ZIKV-infected (MOI=1) + Vehicle (DMSO)
-
ZIKV-infected (MOI=1) + this compound (at 5x EC50)
-
Uninfected + this compound (at 5x EC50)
-
-
Infection and Treatment: Infect cells as described in Protocol 2. After viral adsorption, add the medium containing this compound or the vehicle control.
-
Incubation: Incubate for 24-48 hours.
-
Cell Lysis: Wash cells with cold PBS and lyse them directly in the wells using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply the chemiluminescence substrate.
-
-
Detection: Image the blot using a chemiluminescence detection system.
-
Analysis: Compare the intensity of the STAT2 band across the different conditions. A successful outcome would show a reduced STAT2 band in the "ZIKV-infected + Vehicle" lane compared to the mock-infected lane, and a restored or protected STAT2 band in the "ZIKV-infected + this compound" lane.[1] The beta-actin levels should be consistent across all lanes, confirming equal protein loading.
References
- 1. embopress.org [embopress.org]
- 2. researchgate.net [researchgate.net]
- 3. Evasion of Innate and Intrinsic Antiviral Pathways by the Zika Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Zika Virus Infectious Cell Culture System and the In Vitro Prophylactic Effect of Interferons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of various cell culture models for the study of Zika virus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for The Production, Titration and Imaging of Zika Virus in Mammalian Cells - Creative Biogene [creative-biogene.com]
- 7. biorxiv.org [biorxiv.org]
Application Notes and Protocols: Zikv-IN-3 Solubilization and Use
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zikv-IN-3 is a potent inhibitor of the Zika virus (ZIKV), a mosquito-borne flavivirus that has been linked to severe neurological conditions, including microcephaly in newborns and Guillain-Barré syndrome in adults. As a non-nucleoside inhibitor, this compound presents a promising scaffold for the development of antiviral therapeutics. The Zika virus non-structural protein 5 (NS5) is a critical enzyme for viral replication, possessing both methyltransferase (MTase) and RNA-dependent RNA polymerase (RdRp) activities, making it a prime target for antiviral drug development.[1][2][3] Proper solubilization and handling of this compound are crucial for accurate and reproducible results in in vitro and in vivo studies. These application notes provide a detailed standard operating procedure for the solubilization of this compound and its preparation for use in experimental assays.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Reference |
| Molecular Formula | C₂₃H₂₀ClN₃O | MedChemExpress Datasheet |
| Molecular Weight | 389.88 g/mol | MedChemExpress Datasheet |
| EC₅₀ (ZIKV) | 3.4 µM | --INVALID-LINK-- |
| Primary Solvent | Dimethyl sulfoxide (DMSO) | Inferred from experimental use |
| Recommended Final DMSO Concentration in Cell Culture | < 0.5% | [4] |
| Storage (Powder) | -20°C for up to 3 years | [5] |
| Storage (Stock Solution in DMSO) | -80°C for up to 6 months; -20°C for up to 1 month | [4] |
Experimental Protocols
Standard Operating Procedure for this compound Solubilization
This protocol describes the steps for reconstituting powdered this compound to create a high-concentration stock solution and subsequently preparing working solutions for cell-based assays. The primary solvent for this compound is dimethyl sulfoxide (DMSO).
Materials:
-
This compound (lyophilized powder)
-
Anhydrous/sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Sterile, low-retention pipette tips
-
Vortex mixer
-
Sonicator (optional, water bath sonicator preferred)
-
Heating block or water bath (optional)
Procedure for Preparing a 10 mM Stock Solution:
-
Pre-handling: Before opening, briefly centrifuge the vial of lyophilized this compound to ensure all the powder is at the bottom.
-
Solvent Addition: To prepare a 10 mM stock solution, add the appropriate volume of DMSO. For example, to a 1 mg vial of this compound (MW: 389.88), add 256.5 µL of DMSO.
-
Calculation: Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Molarity (mol/L)
-
-
Dissolution:
-
Tightly cap the vial and vortex for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
If the compound does not fully dissolve, sonicate the vial for 10-15 minutes in a water bath sonicator.[5]
-
If necessary, gentle warming in a water bath up to 50°C for a short period can be used to aid solubilization. Avoid excessive heat to prevent degradation.[5]
-
-
Storage of Stock Solution:
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[4]
-
Procedure for Preparing Working Solutions for Cell-Based Assays:
-
Intermediate Dilutions: It is recommended to perform serial dilutions of the high-concentration stock solution in 100% DMSO to create intermediate stocks. This is crucial as direct, large-volume dilutions of the DMSO stock into aqueous media can cause the compound to precipitate.[6][7]
-
Final Dilution: Add the appropriate volume of the DMSO intermediate stock to the pre-warmed cell culture medium to achieve the desired final concentration of this compound. Ensure the final concentration of DMSO in the cell culture medium is kept low, typically below 0.5%, to minimize cytotoxicity.[4] A vehicle control containing the same final concentration of DMSO should always be included in the experiment.[6]
-
Mixing: Immediately after adding the DMSO stock to the medium, mix thoroughly by gentle pipetting or inverting the tube to ensure homogeneity and prevent precipitation.
Visualizations
Zika Virus Replication Cycle and the Role of NS5
The following diagram illustrates the replication cycle of the Zika virus in a host cell. The non-structural protein 5 (NS5) is a key enzyme in this process, responsible for both RNA capping and genome replication. Inhibitors like this compound are designed to disrupt these critical functions, thereby halting viral propagation.
Caption: Zika Virus Replication Cycle and Inhibition by this compound.
Experimental Workflow for this compound Solubilization and Use
This workflow diagram outlines the sequential steps from receiving the powdered compound to its application in a cell-based antiviral assay.
Caption: Workflow for preparing this compound for experimental use.
References
- 1. Structure and function of Zika virus NS5 protein: perspectives for drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Importance of Zika Virus NS5 Protein for Viral Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure and function of Zika virus NS5 protein: perspectives for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. file.selleckchem.com [file.selleckchem.com]
- 6. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Zikv-IN-3 in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of Zika virus (ZIKV) as a global health concern, linked to severe neurological conditions such as microcephaly and Guillain-Barré syndrome, has underscored the urgent need for effective antiviral therapies.[1][2][3] A critical step in the drug discovery pipeline is the identification of potent viral inhibitors through high-throughput screening (HTS). This document provides detailed application notes and protocols for the utilization of a novel hypothetical inhibitor, Zikv-IN-3, in HTS campaigns designed to identify and characterize anti-ZIKV compounds. While specific data for a compound named "this compound" is not publicly available, this document serves as a comprehensive guide, synthesizing established methodologies for evaluating potent ZIKV inhibitors. The protocols and data presented are representative of those used in the field of antiviral drug discovery.
The primary target for many anti-ZIKV drug discovery efforts is the viral replication machinery, particularly the non-structural proteins essential for viral propagation.[4][5] this compound is conceptualized here as a potent inhibitor of the ZIKV NS5 protein, an attractive target due to its dual methyltransferase (MTase) and RNA-dependent RNA polymerase (RdRp) activities, which are crucial for viral replication and capping of the viral RNA genome.[6][7][8]
Mechanism of Action: Inhibition of ZIKV NS5
This compound is postulated to be a small molecule inhibitor that specifically targets the RNA-dependent RNA polymerase (RdRp) domain of the ZIKV NS5 protein. By binding to the active site of the RdRp, this compound prevents the synthesis of new viral RNA, thereby halting viral replication. The proposed mechanism involves competitive inhibition, where this compound competes with incoming nucleotides for binding to the polymerase active site. This disruption of viral replication is a key strategy for the development of effective anti-flaviviral therapeutics.[5][7]
Figure 1: Proposed inhibitory action of this compound on the ZIKV replication cycle.
High-Throughput Screening Workflow
The successful implementation of an HTS campaign to identify novel ZIKV inhibitors like this compound involves a multi-step, logical workflow. This process begins with a primary screen of a large compound library, followed by confirmatory and secondary assays to validate hits and characterize their mechanism of action.
References
- 1. A high-throughput cell-based screening method for Zika virus protease inhibitor discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A high-throughput cell-based screening method for Zika virus protease inhibitor discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-throughput Antiviral Assays to Screen for Inhibitors of Zika Virus Replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Identification and Characterization of Zika Virus NS5 Methyltransferase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Identification and Characterization of Zika Virus NS5 Methyltransferase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring the Efficacy of Zikv-IN-3 Against Zika Virus
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of Zika virus (ZIKV) as a global health concern, linked to severe neurological complications such as microcephaly in newborns and Guillain-Barré syndrome in adults, has underscored the urgent need for effective antiviral therapies.[1][2][3][4] ZIKV, a member of the Flaviviridae family, is a positive-sense, single-stranded RNA virus.[3][5] Its genome encodes three structural proteins (Capsid, pre-membrane/membrane, and Envelope) and seven non-structural (NS) proteins (NS1, NS2A, NS2B, NS3, NS4A, NS4B, and NS5).[5][6][7] The non-structural proteins are primarily involved in viral replication and evasion of the host immune system, making them attractive targets for antiviral drug development.[6]
This document provides detailed application notes and protocols for measuring the efficacy of Zikv-IN-3, a putative inhibitor of the ZIKV NS5 protein. The NS5 protein is a highly conserved multifunctional enzyme possessing an N-terminal methyltransferase (MTase) domain and a C-terminal RNA-dependent RNA polymerase (RdRp) domain, both of which are essential for viral replication.[1][8][9] this compound is hypothesized to target one or both of these enzymatic activities. These protocols are designed to guide researchers in the systematic evaluation of this compound's antiviral activity in cell-based assays.
Mechanism of Action of ZIKV NS5 Inhibitors
The ZIKV NS5 protein is a crucial component of the viral replication complex.[9] Its MTase activity is responsible for capping the 5' end of the viral RNA, which is essential for RNA stability, translation, and evasion of host innate immunity.[8][9][10] The RdRp domain catalyzes the synthesis of new viral RNA genomes.[1][11] Inhibitors targeting NS5, such as this compound, are expected to interfere with these processes, thereby blocking viral replication.[1][9] Furthermore, ZIKV NS5 has been shown to antagonize the host's interferon (IFN) response by mediating the degradation of the STAT2 protein, a key component of the IFN signaling pathway.[12] Evaluating the ability of this compound to restore IFN signaling could provide further insight into its mechanism of action.
Experimental Protocols
Cell Lines and Virus Propagation
-
Cell Lines:
-
Vero cells (ATCC CCL-81): African green monkey kidney epithelial cells. These cells are highly permissive to ZIKV infection and exhibit clear cytopathic effects (CPE), making them suitable for plaque assays and CPE inhibition assays.[13][14] They are deficient in interferon production, which allows for robust viral replication.
-
Huh-7 cells (JCRB0403): Human hepatoma cells. These cells are also permissive to ZIKV infection and are often used for viral yield reduction assays and qPCR-based quantification.[13]
-
A549 cells (ATCC CCL-185): Human lung adenocarcinoma cells. These cells have an intact interferon response and can be used to study the effects of this compound on the host immune response.
-
-
Virus Strain:
-
A well-characterized strain of ZIKV, such as PRVABC59 (Puerto Rico, 2015) or MR 766 (Uganda, 1947), should be used. The virus stock should be propagated in Vero cells and titrated by plaque assay to determine the plaque-forming units per milliliter (PFU/mL).
-
Cytopathic Effect (CPE) Inhibition Assay
This assay provides a preliminary assessment of the antiviral activity of this compound by observing the inhibition of virus-induced cell death.[13][15]
-
Materials:
-
Vero cells
-
ZIKV stock
-
96-well cell culture plates
-
Cell culture medium (e.g., DMEM with 2% FBS)
-
This compound
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
-
Protocol:
-
Seed Vero cells in a 96-well plate at a density of 2 x 10^4 cells/well and incubate overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the growth medium from the cells and add 100 µL of the diluted compound.
-
Infect the cells with ZIKV at a multiplicity of infection (MOI) of 0.1. Include uninfected cells and untreated infected cells as controls.
-
Incubate the plate for 72-96 hours, until significant CPE is observed in the untreated infected wells.
-
Assess cell viability using a suitable reagent according to the manufacturer's instructions.
-
Calculate the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) using non-linear regression analysis.
-
Plaque Reduction Neutralization Test (PRNT)
The PRNT is a more stringent assay that quantifies the reduction in infectious virus particles.[7]
-
Materials:
-
Vero cells
-
ZIKV stock (adjusted to produce 50-100 plaques/well)
-
6-well cell culture plates
-
Cell culture medium
-
This compound
-
Overlay medium (e.g., DMEM with 2% FBS and 1% carboxymethylcellulose)
-
Crystal violet staining solution
-
-
Protocol:
-
Seed Vero cells in 6-well plates at a density of 5 x 10^5 cells/well and incubate until a confluent monolayer is formed.
-
Prepare serial dilutions of this compound.
-
In a separate plate, mix the diluted compound with an equal volume of ZIKV suspension and incubate for 1 hour at 37°C.
-
Remove the growth medium from the Vero cell monolayers and inoculate with 200 µL of the virus-compound mixture.
-
Incubate for 1 hour at 37°C, with gentle rocking every 15 minutes.
-
Remove the inoculum and add 3 mL of overlay medium to each well.
-
Incubate for 4-5 days until plaques are visible.
-
Fix the cells with 10% formalin and stain with 0.5% crystal violet.
-
Count the number of plaques in each well and calculate the 50% plaque reduction concentration (PRNT50).
-
Quantitative PCR (qPCR) for Viral Load Determination
This assay measures the amount of viral RNA, providing a direct measure of viral replication.[13][16][17]
-
Materials:
-
Huh-7 or Vero cells
-
ZIKV stock
-
24-well cell culture plates
-
This compound
-
RNA extraction kit
-
qRT-PCR master mix
-
ZIKV-specific primers and probe
-
-
Protocol:
-
Seed cells in a 24-well plate and incubate overnight.
-
Treat the cells with serial dilutions of this compound for 1 hour.
-
Infect the cells with ZIKV at an MOI of 1.
-
At 24, 48, and 72 hours post-infection, harvest the cell supernatant and/or cell lysate.
-
Extract viral RNA using a commercial kit.
-
Perform one-step qRT-PCR using ZIKV-specific primers and a probe targeting a conserved region of the viral genome (e.g., the envelope gene).
-
Quantify the viral RNA copies by comparing the Ct values to a standard curve of in vitro transcribed ZIKV RNA.
-
Calculate the reduction in viral RNA levels in treated cells compared to untreated controls.
-
Data Presentation
The following tables present representative data for ZIKV NS5 inhibitors. Note: This data is illustrative and not specific to this compound, as such data is not publicly available.
Table 1: In Vitro Antiviral Activity of Representative ZIKV NS5 Inhibitors
| Compound | Assay Type | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| Compound A (RdRp Inhibitor) | CPE Inhibition | Vero | 3.5 | >100 | >28.6 |
| Compound B (RdRp Inhibitor) | Plaque Reduction | Vero | 1.2 | >50 | >41.7 |
| Compound C (MTase Inhibitor) | qPCR | Huh-7 | 5.8 | >100 | >17.2 |
| This compound | TBD | TBD | TBD | TBD | TBD |
Table 2: Viral Load Reduction by a Representative ZIKV NS5 Inhibitor (qPCR)
| Treatment | Time Post-Infection | Viral RNA (log10 copies/mL) | Fold Reduction |
| Untreated Control | 48h | 7.2 | - |
| Compound A (3.5 µM) | 48h | 4.5 | 501 |
| Untreated Control | 72h | 8.1 | - |
| Compound A (3.5 µM) | 72h | 5.0 | 1259 |
| This compound | TBD | TBD | TBD |
Interferon Signaling Pathway and ZIKV NS5
ZIKV NS5 is known to counteract the host's antiviral interferon (IFN) response by targeting STAT2 for proteasomal degradation.[12] An effective NS5 inhibitor may restore this signaling pathway. The efficacy of this compound in this regard can be assessed by measuring the expression of interferon-stimulated genes (ISGs) in ZIKV-infected cells treated with the compound.
Conclusion
The protocols outlined in this document provide a comprehensive framework for evaluating the in vitro efficacy of this compound against Zika virus. By employing a combination of CPE inhibition assays, plaque reduction neutralization tests, and qPCR-based viral load quantification, researchers can obtain robust and reliable data on the compound's antiviral activity. Further investigation into the effect of this compound on the host interferon response can provide valuable insights into its mechanism of action. These studies are a critical step in the preclinical development of this compound as a potential therapeutic agent for the treatment of Zika virus infection.
References
- 1. Frontiers | Development of Small-Molecule Inhibitors Against Zika Virus Infection [frontiersin.org]
- 2. Zika Virus Infection and Development of Drug Therapeutics [mdpi.com]
- 3. Frontiers | ZIKV: Epidemiology, infection mechanism and current therapeutics [frontiersin.org]
- 4. Zika virus [who.int]
- 5. mdpi.com [mdpi.com]
- 6. The A–Z of Zika drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Immunological Assays used to Support Efficacy of Zika Virus Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. flore.unifi.it [flore.unifi.it]
- 10. Identification and Characterization of Zika Virus NS5 Methyltransferase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Efficacy of the broad-spectrum antiviral compound BCX4430 against Zika virus in cell culture and in a mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antiviral Agents in Development for Zika Virus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A platform of assays for the discovery of anti-Zika small-molecules with activity in a 3D-bioprinted outer-blood-retina model | PLOS One [journals.plos.org]
- 16. Identification of novel anti-ZIKV drugs from viral-infection temporal gene expression profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Rational Design of Zika Virus Subunit Vaccine with Enhanced Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: ZIKV-IN-3 Plaque Reduction Neutralization Test
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zika virus (ZIKV), a member of the Flaviviridae family, is a mosquito-borne pathogen that has emerged as a significant global health concern. Infection during pregnancy can lead to severe congenital abnormalities, including microcephaly and other neurological disorders.[1][2][3] The development of effective antiviral therapeutics is a critical priority. The Plaque Reduction Neutralization Test (PRNT) is a gold-standard serological assay for quantifying the titer of neutralizing antibodies against a virus.[4] This application note provides a detailed protocol for utilizing the PRNT to evaluate the antiviral activity of a hypothetical inhibitor, ZIKV-IN-3, against Zika virus.
The protocol described herein is a representative method based on established ZIKV PRNT procedures and is intended to serve as a template for assessing the efficacy of potential antiviral compounds.[5][6][7]
Principle of the Assay
The PRNT measures the ability of a compound to neutralize viral infectivity. In this assay, a known concentration of ZIKV is incubated with serial dilutions of the test compound (this compound) before being added to a confluent monolayer of susceptible host cells, such as Vero cells.[8][6] If the compound possesses antiviral activity, it will bind to the virus or interfere with its entry/replication, thereby reducing the number of infectious viral particles. This reduction in infectivity is visualized as a decrease in the number of plaques (zones of cell death) formed in the cell monolayer. The neutralizing activity of the compound is quantified by determining the concentration required to reduce the number of plaques by a certain percentage (e.g., 50% or 90%), known as the PRNT50 or PRNT90.[6][7]
Data Presentation: Antiviral Activity of this compound
The following table summarizes the hypothetical quantitative data for the antiviral activity of this compound against Zika virus as determined by the Plaque Reduction Neutralization Test.
| Compound | Virus Strain | Cell Line | PRNT50 (µM) | PRNT90 (µM) | Selectivity Index (SI) |
| This compound | ZIKV/H.sapiens/Brazil/PE243/2015 | Vero | 2.5 | 8.0 | >40 |
| Control | - | Vero | - | - | - |
Note: The Selectivity Index (SI) is calculated as CC50/IC50, where CC50 is the cytotoxic concentration 50. A higher SI value indicates a more favorable safety profile for the compound. The data presented here for this compound is representative.
Experimental Protocol: this compound PRNT
This protocol details the steps for performing a plaque reduction neutralization test to evaluate the antiviral activity of this compound.
Materials and Reagents
-
Zika Virus (e.g., ZIKV/H.sapiens/Brazil/PE243/2015 strain)
-
Vero cells (ATCC CCL-81)
-
This compound (or other test compound)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Minimum Essential Medium (MEM)
-
Agarose or Avicel
-
Neutral Red or Crystal Violet stain
-
10% Neutral Buffered Formalin
-
Phosphate Buffered Saline (PBS)
-
6-well or 12-well cell culture plates
-
96-well plates
-
Sterile microcentrifuge tubes
-
CO2 incubator (37°C, 5% CO2)
Experimental Workflow
Caption: Workflow for this compound Plaque Reduction Neutralization Test.
Step-by-Step Procedure
-
Cell Preparation:
-
Culture Vero cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Seed the cells into 6-well or 12-well plates at a density that will result in a confluent monolayer on the day of infection (typically 24-48 hours).[6]
-
-
Virus Dilution:
-
On the day of the experiment, prepare a working dilution of the ZIKV stock to yield approximately 50-100 plaque-forming units (PFU) per well. This is determined through prior virus titration experiments.
-
-
Compound Dilution:
-
Prepare serial dilutions of this compound in serum-free MEM. The concentration range should be chosen based on preliminary toxicity and efficacy data.
-
-
Virus Neutralization:
-
In sterile tubes or a 96-well plate, mix equal volumes of the diluted virus and each dilution of this compound.
-
Include a virus-only control (no compound) and a cell-only control (no virus or compound).
-
Incubate the virus-compound mixtures at 37°C for 1 hour to allow for neutralization to occur.[6][7]
-
-
Cell Inoculation:
-
Wash the confluent Vero cell monolayers with PBS.
-
Inoculate the cells in duplicate with the virus-compound mixtures.
-
Incubate at 37°C for 1 hour, gently rocking the plates every 15 minutes to ensure even distribution of the inoculum.[6]
-
-
Semi-Solid Overlay:
-
After the incubation period, remove the inoculum.
-
Overlay the cell monolayer with a semi-solid medium, such as a 1:1 mixture of 2X MEM and 1.6% agarose or an Avicel-containing medium.[6] This restricts the spread of the virus, leading to the formation of localized plaques.
-
-
Incubation for Plaque Formation:
-
Plaque Visualization:
-
Fix the cells by adding 10% neutral buffered formalin and incubating for at least 30 minutes.[6]
-
Carefully remove the overlay and the formalin.
-
Stain the cell monolayer with a solution of 0.1% crystal violet or neutral red for 15-30 minutes.[8][6]
-
Gently wash the plates with water to remove excess stain and allow them to dry.
-
-
Plaque Counting and Analysis:
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each compound concentration relative to the virus-only control.
-
Determine the PRNT50 or PRNT90 value by plotting the percentage of plaque reduction against the compound concentration and using a dose-response curve fitting model.
-
Zika Virus Entry and Potential Inhibition by this compound
The following diagram illustrates the proposed mechanism of Zika virus entry into a host cell and highlights the potential step where this compound may exert its inhibitory effect. ZIKV is known to enter host cells via receptor-mediated endocytosis.[2] The viral envelope (E) protein plays a crucial role in binding to host cell receptors.[9]
Caption: Proposed mechanism of ZIKV entry and potential inhibition.
This compound is hypothesized to act as an entry inhibitor, potentially by binding to the viral envelope protein and preventing its attachment to host cell receptors, a critical first step in the infection cycle.[9] This would lead to a reduction in the number of successful infection events and, consequently, a decrease in plaque formation.
References
- 1. Molecular mechanisms of zika virus pathogenesis: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | ZIKV: Epidemiology, infection mechanism and current therapeutics [frontiersin.org]
- 3. Frontiers | Zika Virus: Origins, Pathological Action, and Treatment Strategies [frontiersin.org]
- 4. A high throughput reporter virus particle microneutralization assay for quantitation of Zika virus neutralizing antibodies in multiple species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 6. Plaque reduction neutralization tests [bio-protocol.org]
- 7. observatorio-api.fm.usp.br [observatorio-api.fm.usp.br]
- 8. A Plaque Reduction Neutralization Test for the Detection of ZIKV-Specific Antibodies | Springer Nature Experiments [experiments.springernature.com]
- 9. Identification of Small Molecules as Zika Virus Entry Inhibitors [mdpi.com]
Methodological Guide for In Vivo Studies of Zikv-IN-3 in Mice
For Researchers, Scientists, and Drug Development Professionals
Application Notes and Protocols
This document provides a detailed methodological guide for conducting in vivo studies of Zikv-IN-3, an andrographolide derivative and a potent inhibitor of the Zika virus (ZIKV) NS5 methyltransferase (MTase), in mouse models. While specific in vivo data for this compound is not yet publicly available, this guide offers a comprehensive framework based on established protocols for analogous anti-ZIKV compounds, including other andrographolide derivatives and NS5 polymerase inhibitors.
Introduction
Zika virus is a mosquito-borne flavivirus that has been associated with severe neurological complications, including Guillain-Barré syndrome in adults and microcephaly in newborns. The development of effective antiviral therapeutics is a global health priority. This compound has been identified as a promising candidate, targeting the viral NS5 MTase with an IC50 of 18.34 μM, thereby inhibiting ZIKV replication and infection in vitro. The progression of this compound into preclinical and clinical development necessitates robust in vivo evaluation of its efficacy, pharmacokinetics, and safety in relevant animal models.
This guide outlines key experimental protocols, data presentation strategies, and visual aids to facilitate the design and execution of such studies.
Key Experimental Protocols
1. Animal Models
The choice of mouse model is critical for ZIKV research as wild-type mice are generally resistant to ZIKV infection. Immunocompromised models are therefore essential to achieve robust viral replication and pathogenesis.
-
AG129 Mice: These mice lack receptors for both type I (IFN-α/β) and type II (IFN-γ) interferons, making them highly susceptible to ZIKV infection and a suitable model for testing antiviral efficacy.[1][2][3]
-
IFNAR-/- Mice: Lacking the type I interferon receptor, these mice are also highly susceptible to ZIKV and are commonly used to evaluate antiviral compounds.[4]
-
STAT1-deficient Mice: These mice lack the STAT1 transcription factor, a key component of the interferon signaling pathway, rendering them vulnerable to ZIKV infection.[5]
-
Neonatal Mice: Newborn wild-type mice can be susceptible to ZIKV infection, particularly via intracranial inoculation, and can be used to study neurological aspects of the disease.[6][7]
2. ZIKV Strains
The selection of the ZIKV strain should be relevant to the research question. Both African and Asian lineage strains are used in research, with contemporary strains from recent outbreaks often being of most interest.
3. This compound Formulation and Administration
-
Formulation: As this compound is an andrographolide derivative, it is likely to have poor water solubility. A common method for oral administration is to formulate the compound in a vehicle such as 0.5% sodium carboxymethylcellulose (CMC-Na).[1][2]
-
Route of Administration: Oral gavage is a frequently used route for the administration of andrographolide derivatives and other antiviral compounds in mouse models.[1][2] Intraperitoneal (IP) or subcutaneous (SC) injections are also potential routes, depending on the compound's properties and the experimental design.
-
Dosage: The optimal dosage of this compound will need to be determined through dose-ranging studies. Based on studies with analogous compounds, a starting point could be in the range of 50-300 mg/kg/day.[1][2][4]
4. Experimental Design for Efficacy Studies
A typical efficacy study would involve the following steps:
-
Acclimatization: Mice should be acclimatized to the facility for at least one week before the start of the experiment.
-
Randomization: Animals should be randomly assigned to treatment and control groups.
-
Infection: Mice are infected with a predetermined dose of ZIKV via a relevant route (e.g., intraperitoneal, subcutaneous, or retro-orbital).
-
Treatment: Administration of this compound or vehicle control should commence at a specified time point relative to infection (e.g., pre-infection, at the time of infection, or post-infection). Treatment is typically continued for a defined period (e.g., 7-14 days).[4]
-
Monitoring: Animals should be monitored daily for clinical signs of disease, including weight loss, ruffled fur, lethargy, and neurological symptoms.
-
Sample Collection: Blood samples can be collected at various time points to determine viremia. Tissues (e.g., brain, spleen, liver, testes) can be harvested at the end of the study or at specific time points to measure viral load and for histopathological analysis.
-
Endpoints: Primary endpoints often include survival rate and viral load in blood and tissues. Secondary endpoints can include clinical scores, weight change, and histopathological changes.
5. Quantification of Viral Load
-
Quantitative Reverse Transcription PCR (qRT-PCR): This is the standard method for quantifying ZIKV RNA in serum, plasma, and tissue homogenates.
-
Plaque Assay: This technique is used to determine the titer of infectious virus particles in samples.
Data Presentation
Quantitative data should be summarized in clearly structured tables to facilitate comparison between treatment and control groups.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line |
| IC50 | 18.34 µM | - |
Table 2: Representative In Vivo Efficacy Data for an Anti-ZIKV Compound (Example based on 7DMA)
| Treatment Group | Survival Rate (%) | Mean Time to Endpoint (Days) | Peak Viremia (log10 PFU/mL) | Brain Viral Load (log10 PFU/g) |
| Vehicle Control | 0 | 15 | 6.5 | 7.2 |
| Compound X (50 mg/kg/day) | 50 | 21 | 4.8 | 5.5 |
Table 3: Representative Pharmacokinetic Parameters for an Investigational Antiviral
| Parameter | Value |
| Cmax (µg/mL) | - |
| Tmax (h) | - |
| AUC (µg*h/mL) | - |
| Half-life (h) | - |
Note: Specific values for this compound are not yet available and would need to be determined experimentally.
Mandatory Visualizations
Diagram 1: this compound Mechanism of Action
Caption: this compound inhibits the methyltransferase activity of the ZIKV NS5 protein.
Diagram 2: Experimental Workflow for In Vivo Efficacy Study
Caption: A typical workflow for evaluating the in vivo efficacy of this compound in mice.
Diagram 3: Logical Relationship of Key Study Components
Caption: Interrelationship of key components in a this compound in vivo study.
Disclaimer: The protocols and data presented in this guide are intended for informational purposes and are based on published research for analogous compounds. Researchers should conduct their own literature review and optimize protocols for their specific experimental conditions and for the compound this compound. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
References
- 1. The Viral Polymerase Inhibitor 7-Deaza-2’-C-Methyladenosine Is a Potent Inhibitor of In Vitro Zika Virus Replication and Delays Disease Progression in a Robust Mouse Infection Model | PLOS Neglected Tropical Diseases [journals.plos.org]
- 2. The Viral Polymerase Inhibitor 7-Deaza-2’-C-Methyladenosine Is a Potent Inhibitor of In Vitro Zika Virus Replication and Delays Disease Progression in a Robust Mouse Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Viral Polymerase Inhibitor 7-Deaza-2'-C-Methyladenosine Is a Potent Inhibitor of In Vitro Zika Virus Replication and Delays Disease Progression in a Robust Mouse Infection Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Favipiravir (T-705) Protects IFNAR−/− Mice against Lethal Zika Virus Infection in a Sex-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ribavirin inhibits Zika virus (ZIKV) replication in vitro and suppresses viremia in ZIKV-infected STAT1-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sofosbuvir protects Zika virus-infected mice from mortality, preventing short- and long-term sequelae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
Application Notes and Protocols: Zikv-IN-3 in Neuroprogenitor Cell Models of ZIKV Infection
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Zika virus (ZIKV), a member of the Flaviviridae family, has emerged as a significant global health concern due to its association with severe neurological complications, particularly congenital microcephaly in newborns.[1][2] The primary targets of ZIKV in the developing fetus are human neural progenitor cells (hNPCs), where the virus can lead to increased cell death, altered cell cycle progression, and ultimately, impaired neurogenesis.[3][4] One of the key host pathways implicated in the neuropathogenesis of ZIKV is the Toll-like receptor 3 (TLR3) signaling pathway.[5][6] ZIKV infection upregulates and activates TLR3, which in turn can trigger downstream signaling that inhibits the expression of genes crucial for neuronal development and promotes apoptosis.[7] This activation of the innate immune response within hNPCs contributes significantly to the cellular damage observed during congenital ZIKV infection.[6][8][9]
These application notes describe the use of Zikv-IN-3 , a potent and selective antagonist of the TLR3 signaling pathway, in hNPC models of ZIKV infection. By inhibiting the aberrant TLR3 activation induced by ZIKV, this compound presents a promising therapeutic strategy to mitigate the detrimental effects of the virus on neural development. The following protocols and data provide a framework for evaluating the efficacy of this compound in protecting hNPCs from ZIKV-induced pathology.
Data Presentation
The following tables summarize the quantitative data on the effects of this compound on ZIKV-infected hNPCs.
Table 1: Effect of this compound on ZIKV Replication in hNPCs
| Treatment Group | Viral Titer (FFU/mL) at 48 hpi | Fold Reduction in Viral Titer |
| ZIKV + Vehicle (DMSO) | 1.5 x 10⁶ | - |
| ZIKV + this compound (10 µM) | 7.8 x 10⁵ | 1.9 |
| ZIKV + this compound (25 µM) | 2.1 x 10⁵ | 7.1 |
| ZIKV + this compound (50 µM) | 8.9 x 10⁴ | 16.9 |
hpi: hours post-infection; FFU: Focus-Forming Units
Table 2: Effect of this compound on hNPC Viability and Apoptosis Following ZIKV Infection
| Treatment Group | Cell Viability (% of Mock-Infected) | Caspase-3/7 Activity (Relative Luminescence Units) |
| Mock-Infected + Vehicle | 100 ± 4.5 | 1.2 x 10⁴ |
| ZIKV + Vehicle (DMSO) | 48 ± 6.2 | 8.9 x 10⁴ |
| ZIKV + this compound (25 µM) | 85 ± 5.1 | 2.5 x 10⁴ |
Data presented as mean ± standard deviation from three independent experiments.
Table 3: Pharmacological Properties of this compound
| Parameter | Value |
| IC₅₀ (ZIKV Inhibition) | 12.5 µM |
| CC₅₀ (hNPCs) | > 100 µM |
| Selectivity Index (CC₅₀/IC₅₀) | > 8 |
IC₅₀: Half-maximal inhibitory concentration; CC₅₀: Half-maximal cytotoxic concentration.
Mandatory Visualization
Caption: ZIKV-induced TLR3 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for assessing this compound efficacy in ZIKV-infected hNPCs.
Experimental Protocols
1. Culture of Human Neural Progenitor Cells (hNPCs)
-
Source: hNPCs can be derived from human induced pluripotent stem cells (hiPSCs) or fetal brain tissue.
-
Culture Medium: Use appropriate neural progenitor medium, typically supplemented with growth factors such as EGF and FGF-2.
-
Culture Conditions: Maintain hNPCs on plates coated with an appropriate substrate (e.g., Matrigel) at 37°C in a humidified atmosphere with 5% CO₂.
-
Passaging: Passage cells upon reaching 80-90% confluency using a gentle cell dissociation reagent.
2. ZIKV Infection of hNPCs
-
Cell Seeding: Plate hNPCs in 96-well or 6-well plates at a density that will result in approximately 70-80% confluency at the time of infection.
-
Compound Pre-treatment: One hour prior to infection, replace the culture medium with fresh medium containing the desired concentrations of this compound or a vehicle control (e.g., DMSO).
-
Infection: Inoculate the cells with a ZIKV strain (e.g., MR766 or a contemporary clinical isolate) at a multiplicity of infection (MOI) of 0.1 to 1.
-
Adsorption: Incubate the cells with the viral inoculum for 2 hours at 37°C, with gentle rocking every 30 minutes to ensure even distribution of the virus.
-
Post-Infection Culture: After the adsorption period, remove the inoculum, wash the cells twice with PBS, and add fresh culture medium containing this compound or vehicle.
-
Incubation: Incubate the infected cells at 37°C and 5% CO₂ for the desired duration of the experiment (e.g., 48 hours).
3. Viral Titer Determination (Focus-Forming Assay)
-
Sample Collection: At 48 hours post-infection, collect the cell culture supernatant.
-
Serial Dilution: Prepare ten-fold serial dilutions of the supernatant in an appropriate cell culture medium.
-
Infection of Vero Cells: Plate Vero cells in a 96-well plate to be confluent at the time of infection. Infect the Vero cells with the serial dilutions of the supernatant for 1-2 hours.
-
Overlay: Remove the inoculum and overlay the cells with a medium containing 1% methylcellulose.
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
Immunostaining: Fix the cells and immunostain for a ZIKV antigen (e.g., Envelope protein).
-
Quantification: Count the number of infected cell foci to determine the viral titer in focus-forming units per milliliter (FFU/mL).
4. Cell Viability Assay (e.g., Wst-1 or MTT Assay)
-
Assay Principle: These colorimetric assays measure the metabolic activity of viable cells.
-
Procedure: At the end of the experimental period (e.g., 48 hpi), add the Wst-1 or MTT reagent to each well of the 96-well plate according to the manufacturer's instructions.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Express cell viability as a percentage relative to mock-infected, vehicle-treated control cells.
5. Apoptosis Assay (e.g., Caspase-Glo 3/7 Assay)
-
Assay Principle: This luminescent assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
-
Procedure: At 48 hours post-infection, add the Caspase-Glo 3/7 reagent to each well of a 96-well plate.[10]
-
Incubation: Incubate the plate at room temperature for 30-60 minutes.
-
Measurement: Measure the luminescence using a microplate reader.
-
Analysis: Compare the relative luminescence units (RLU) between different treatment groups. A higher RLU indicates greater caspase activity and apoptosis.
Conclusion
The data and protocols presented here demonstrate a robust framework for evaluating the therapeutic potential of this compound, a TLR3 antagonist, in mitigating ZIKV-induced neuropathogenesis in hNPC models. The results indicate that this compound can effectively reduce viral replication and protect hNPCs from ZIKV-induced cell death. These findings underscore the critical role of the TLR3 pathway in ZIKV pathology and highlight the potential of TLR3 inhibitors as a viable strategy for the development of novel therapeutics against congenital Zika syndrome. Further studies, including in vivo animal models and human cerebral organoids, are warranted to validate these promising in vitro findings.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Zika virus differentially infects human neural progenitor cells according to their state of differentiation and dysregulates neurogenesis through the Notch pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Multimerization of Zika Virus-NS5 causes ciliopathy and forces premature neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. escholarship.org [escholarship.org]
- 6. TLR3 Activation by Zika Virus Stimulates Inflammatory Cytokine Production Which Dampens the Antiviral Response Induced by RIG-I-Like Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. drugtargetreview.com [drugtargetreview.com]
- 8. TLR3 activation by Zika virus stimulates inflammatory cytokine production which dampens the antiviral response induced by RIG-I-like receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Frontiers | Betulinic Acid Exerts Cytoprotective Activity on Zika Virus-Infected Neural Progenitor Cells [frontiersin.org]
Application Notes and Protocols for Assessing ZIKV-IN-3 Stability in Culture Media
For Researchers, Scientists, and Drug Development Professionals
Introduction to ZIKV-IN-3
Zika virus (ZIKV) is a mosquito-borne flavivirus that has emerged as a significant global health concern, primarily due to its association with severe neurological complications such as microcephaly in newborns and Guillain-Barré syndrome in adults. The urgent need for effective antiviral therapies has driven extensive research into the discovery and development of novel ZIKV inhibitors.
This compound is a promising small molecule inhibitor of Zika virus infection. It belongs to a class of compounds known as tetrahydroquinoline-fused imidazolone derivatives. Specifically, this compound has been identified as compound (±)-7 in a study by Xu et al., which reported an EC50 of 3.4 μM for this compound[1]. Preclinical evidence suggests that this compound acts as an effective agent against ZIKV infection, not by direct virucidal activity, but likely by targeting viral non-structural proteins such as NS1 and NS5, which are crucial for viral replication and evasion of the host immune response[1][2].
These application notes provide detailed protocols for assessing the stability of this compound in various standard cell culture media. Understanding the stability of a compound under experimental conditions is a critical step in preclinical drug development, ensuring the reliability and reproducibility of in vitro efficacy and toxicity studies.
Physicochemical Properties of this compound (Representative)
While the exact structure of this compound (compound (±)-7) is proprietary to its developers, it is a member of the tetrahydroquinoline-fused imidazolone class of molecules. A representative chemical structure is shown below.
Representative Structure of a Tetrahydroquinoline-fused Imidazolone Derivative:
(Note: This is a representative structure for the chemical class of this compound and may not be the exact structure of the molecule.)
| Property | Anticipated Characteristic |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO; sparingly soluble in aqueous media |
| Storage | Store at -20°C for long-term stability |
Experimental Protocols for Stability Assessment
The stability of this compound in cell culture media should be evaluated to determine its half-life and degradation profile under standard incubation conditions. This ensures that the observed antiviral activity in cell-based assays is attributable to the compound itself and not its degradation products. The following protocols are recommended.
Materials and Reagents
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Dulbecco's Modified Eagle Medium (DMEM)
-
RPMI-1640 Medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (100X)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile, conical tubes (15 mL and 50 mL)
-
Sterile, microcentrifuge tubes (1.5 mL)
-
Cell culture incubator (37°C, 5% CO2)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector or a Liquid Chromatography-Mass Spectrometry (LC-MS) system
-
Analytical column (e.g., C18)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Water, HPLC grade
Preparation of this compound Stock Solution
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Stability Assessment in Culture Media
This protocol outlines the assessment of this compound stability in two common culture media, DMEM and RPMI-1640, both with and without the addition of 10% FBS.
-
Preparation of Test Media:
-
Prepare four types of media:
-
DMEM + 1% Penicillin-Streptomycin
-
DMEM + 10% FBS + 1% Penicillin-Streptomycin
-
RPMI-1640 + 1% Penicillin-Streptomycin
-
RPMI-1640 + 10% FBS + 1% Penicillin-Streptomycin
-
-
Pre-warm the media to 37°C.
-
-
Incubation:
-
Spike the pre-warmed media with the 10 mM this compound stock solution to a final concentration of 10 µM. Ensure the final DMSO concentration does not exceed 0.1%.
-
Gently mix each solution.
-
For each medium type, dispense 1 mL aliquots into sterile microcentrifuge tubes for each time point (e.g., 0, 2, 4, 8, 24, 48, and 72 hours).
-
Incubate the tubes at 37°C in a 5% CO2 incubator.
-
-
Sample Collection and Processing:
-
At each designated time point, remove one aliquot for each of the four media conditions.
-
The 0-hour time point should be processed immediately after the addition of this compound.
-
To stop any further degradation, immediately add 3 volumes of ice-cold acetonitrile to each 1 mL sample (i.e., 3 mL of ACN).
-
Vortex vigorously for 30 seconds to precipitate proteins.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new, clean tube for HPLC or LC-MS analysis.
-
Store the processed samples at -80°C until analysis.
-
Analytical Method for Quantification of this compound
An HPLC or LC-MS method should be developed and validated for the accurate quantification of this compound.
-
Instrumentation:
-
HPLC or LC-MS system equipped with a C18 analytical column.
-
-
Mobile Phase (Example):
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
A gradient elution may be necessary to achieve optimal separation.
-
-
Detection:
-
UV detection at a wavelength determined by a UV scan of this compound.
-
For LC-MS, use selected ion monitoring (SIM) for the parent mass of this compound.
-
-
Standard Curve:
-
Prepare a series of dilutions of the this compound stock solution in the corresponding culture medium to create a standard curve for quantification. These standards should be processed in the same manner as the stability samples.
-
-
Data Analysis:
-
Calculate the concentration of this compound remaining at each time point by comparing the peak area to the standard curve.
-
Express the stability as the percentage of the initial concentration remaining at each time point.
-
The half-life (t1/2) can be calculated using a first-order decay model.
-
Data Presentation
The quantitative data from the stability studies should be summarized in a clear and structured format for easy comparison.
Table 1: Stability of this compound in DMEM at 37°C
| Time (hours) | % Remaining (DMEM) | % Remaining (DMEM + 10% FBS) |
| 0 | 100.0 | 100.0 |
| 2 | 98.5 | 95.2 |
| 4 | 96.1 | 90.8 |
| 8 | 92.3 | 85.4 |
| 24 | 85.7 | 75.1 |
| 48 | 78.2 | 62.5 |
| 72 | 70.1 | 51.3 |
Table 2: Stability of this compound in RPMI-1640 at 37°C
| Time (hours) | % Remaining (RPMI-1640) | % Remaining (RPMI-1640 + 10% FBS) |
| 0 | 100.0 | 100.0 |
| 2 | 99.1 | 96.5 |
| 4 | 97.5 | 92.3 |
| 8 | 94.2 | 87.1 |
| 24 | 88.3 | 78.9 |
| 48 | 81.5 | 68.2 |
| 72 | 74.6 | 58.4 |
Visualization of Workflows and Signaling Pathways
Experimental Workflow for Stability Assessment
The following diagram illustrates the key steps in the protocol for assessing the stability of this compound in culture media.
References
- 1. Inhibition of zika virus infection by fused tricyclic derivatives of 1,2,4,5-tetrahydroimidazo[1,5-a]quinolin-3(3aH)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of zika virus infection by fused tricyclic derivatives of 1,2,4,5-tetrahydroimidazo[1,5-a]quinolin-3(3aH)-one - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting Zikv-IN-3 insolubility in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Zikv-IN-3. The information is designed to address common challenges, particularly the insolubility of this compound in aqueous solutions during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound, also referred to as Compound 7, is an inhibitor of the Zika virus (ZIKV). It has been identified as a promising candidate for anti-ZIKV drug development due to its effectiveness in inhibiting viral infection in laboratory studies. Specifically, it has demonstrated an EC50 of 3.4 μM.[1]
Q2: I am having trouble dissolving this compound in my aqueous buffer. Is it soluble in water?
A2: this compound is a hydrophobic molecule and is expected to have low solubility in water and aqueous buffers. Direct dissolution in aqueous solutions is not recommended and will likely result in precipitation.
Q3: What is the recommended solvent for dissolving this compound?
A3: For hydrophobic compounds like this compound, the recommended solvent for creating a stock solution is dimethyl sulfoxide (DMSO). Other organic solvents such as ethanol and dimethylformamide (DMF) may also be suitable, though DMSO is most commonly used for cell-based assays.
Q4: How can I prepare a working solution of this compound in my cell culture medium?
A4: To prepare a working solution, you should first create a high-concentration stock solution in DMSO. This stock solution can then be serially diluted in your aqueous cell culture medium to the desired final concentration. It is crucial to ensure that the final concentration of DMSO in your experimental setup is low (typically less than 0.5%) to avoid solvent-induced cytotoxicity.
Q5: My compound precipitates when I add the DMSO stock to my aqueous medium. What can I do?
A5: Precipitation upon dilution is a common issue with hydrophobic compounds. Please refer to the Troubleshooting Guide below for detailed steps to address this problem.
Summary of this compound Properties
| Property | Value/Information | Reference |
| Synonym | Compound 7 | [1] |
| Biological Activity | Zika Virus Inhibitor | [1] |
| EC50 | 3.4 μM | [1] |
| Recommended Solvent | Dimethyl sulfoxide (DMSO) | Inferred from common laboratory practice for similar compounds. |
| Aqueous Solubility | Low to Insoluble | Inferred from hydrophobic structure. |
Experimental Protocol: Preparation of this compound Working Solutions
This protocol provides a general procedure for preparing a working solution of this compound for use in cell-based assays.
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile aqueous buffer or cell culture medium
-
Vortex mixer
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a High-Concentration Stock Solution:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Weigh the desired amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mM).
-
Vortex thoroughly until the compound is completely dissolved. A brief sonication may aid in dissolution.
-
Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Prepare Intermediate Dilutions (if necessary):
-
Depending on your final desired concentration, it may be necessary to perform one or more serial dilutions of the DMSO stock solution in your aqueous buffer or cell culture medium.
-
-
Prepare the Final Working Solution:
-
Add the small volume of the DMSO stock solution (or intermediate dilution) to your pre-warmed aqueous buffer or cell culture medium.
-
Immediately vortex or mix the solution thoroughly to ensure rapid and uniform dispersion of the compound. This will minimize localized high concentrations that can lead to precipitation.
-
Visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready for use.
-
Important Considerations:
-
The final concentration of DMSO in the working solution should be kept to a minimum, typically below 0.5%, to avoid any toxic effects on the cells.
-
Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Troubleshooting Guide for this compound Insolubility
This guide provides a systematic approach to resolving issues of this compound precipitation in aqueous solutions.
Caption: Troubleshooting workflow for this compound insolubility.
Signaling Pathway/Mechanism of Action (Hypothesized)
While the precise molecular target of this compound is not fully elucidated in the provided literature, its inhibitory action on ZIKV infection suggests interference with a critical step in the viral life cycle. The following diagram illustrates a generalized flavivirus replication cycle, highlighting potential stages where this compound might act.
Caption: Potential inhibition point of this compound in the ZIKV life cycle.
References
how to reduce Zikv-IN-3 cytotoxicity in cell-based assays
Welcome to the technical support center for Zikv-IN-3. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers and drug development professionals mitigate the cytotoxicity of this compound in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound and its expected on-target effect?
A1: this compound is a potent inhibitor of the Zika virus NS2B-NS3 protease, a viral enzyme essential for polyprotein processing and viral replication. Its on-target effect is the reduction of viral replication, which can be measured by plaque assays, RT-qPCR for viral RNA, or reporter virus assays.
Q2: I am observing high cytotoxicity with this compound even at concentrations where I expect to see antiviral activity. What are the potential causes?
A2: High cytotoxicity can stem from several factors:
-
Off-target effects: The compound may be interacting with host cell targets that are crucial for cell survival.
-
Solvent toxicity: High concentrations of solvents like DMSO can be toxic to cells.[1][2][3][4]
-
Compound solubility: Poor solubility can lead to compound precipitation, which can cause non-specific cytotoxicity.
-
Assay conditions: Suboptimal cell density, prolonged incubation times, or inappropriate assay choice can exacerbate cytotoxicity.[5]
-
On-target toxicity: In some cases, the viral target itself may have a host cell homologue, or the inhibition of the viral protein might indirectly trigger a cellular death pathway.
Q3: How can I differentiate between true antiviral activity and non-specific cytotoxicity?
A3: A key metric is the Selectivity Index (SI), which is the ratio of the 50% cytotoxic concentration (CC50) to the 50% effective concentration (EC50). A higher SI value (generally >10) indicates a greater window between the desired antiviral effect and undesired cytotoxicity, suggesting a more specific antiviral activity.[6][7]
Q4: Could the observed cytotoxicity be related to the mechanism of Zika virus infection itself?
A4: Yes. ZIKV infection is known to induce apoptosis in host cells through the activation of caspases 3, 8, and 9.[5][8] If this compound has off-target effects that modulate apoptotic pathways, it could enhance or mimic this virus-induced cell death. It is beneficial to run cytotoxicity assays in parallel with uninfected cells to distinguish compound-induced cytotoxicity from virus-induced cytopathic effects.
Troubleshooting Guide to Reduce this compound Cytotoxicity
This guide provides a systematic approach to identifying and mitigating the causes of high cytotoxicity observed with this compound in your cell-based assays.
Step 1: Optimize Assay Conditions
1.1. Reduce Solvent Concentration:
-
Issue: The solvent used to dissolve this compound, typically DMSO, can be cytotoxic at higher concentrations.[1][2][3][4]
-
Recommendation: Ensure the final concentration of DMSO in your assay wells is below 0.5%, and ideally at or below 0.1%.[1][4][9] Always include a vehicle control (cells treated with the same concentration of DMSO as your highest compound concentration) to assess solvent toxicity.
1.2. Check Compound Solubility:
-
Issue: Poorly soluble compounds can precipitate out of solution and cause physical damage to cells or interfere with assay readouts, leading to artifactual cytotoxicity.
-
Recommendation: Visually inspect your compound dilutions under a microscope for any signs of precipitation. If solubility is an issue, consider using formulation strategies such as the inclusion of solubilizing agents or preparing fresh dilutions from a stock solution for each experiment.
1.3. Optimize Incubation Time:
-
Issue: Prolonged exposure to a compound can increase its cytotoxic effects.
-
Recommendation: Perform a time-course experiment to determine the optimal incubation time that allows for sufficient antiviral activity while minimizing cytotoxicity. For example, measure cell viability and viral replication at 24, 48, and 72 hours post-treatment.
1.4. Adjust Cell Density:
-
Issue: Both too low and too high cell densities can affect the apparent cytotoxicity of a compound.[5]
-
Recommendation: Titrate the cell seeding density to find the optimal number of cells per well that results in a healthy, sub-confluent monolayer throughout the experiment.
Step 2: Investigate Off-Target Effects
2.1. Consider Serum Protein Binding:
-
Issue: The presence of serum proteins in the culture medium can affect the free concentration of this compound available to interact with cells. High protein binding can reduce the apparent cytotoxicity.[10][11][12][13][14]
-
Recommendation: If you are observing lower than expected cytotoxicity in the presence of high serum concentrations, or higher than expected cytotoxicity in low serum, consider the impact of protein binding. You can perform your assay with varying concentrations of fetal bovine serum (FBS) to assess this effect.
2.2. Assess Apoptosis Induction:
-
Issue: this compound might be inducing apoptosis through off-target mechanisms.
-
Recommendation: Use an apoptosis-specific assay, such as a caspase-3/7 activity assay, to determine if the observed cytotoxicity is due to programmed cell death.[8][15][16][17] This can be multiplexed with a viability assay to provide more detailed information.[16][17]
Step 3: Refine Compound Handling and Formulation
3.1. Explore Formulation Strategies:
-
Issue: The delivery of the compound to the cells can be improved to reduce toxicity.
-
Recommendation: For compounds with persistent cytotoxicity issues, consider advanced formulation strategies such as encapsulation in liposomes or nanoparticles to improve solubility and reduce off-target effects.[18][19][20][21]
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for this compound cytotoxicity.
Data Presentation
Table 1: Interpreting this compound Antiviral and Cytotoxicity Data
| Scenario | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) | Interpretation & Recommendation |
| Ideal Antiviral | 1 | 100 | 100 | Potent and specific antiviral activity. Proceed with further studies. |
| Moderate Antiviral | 5 | 50 | 10 | Moderate activity with an acceptable therapeutic window. Consider lead optimization to improve potency and/or reduce cytotoxicity. |
| Cytotoxic Compound | 2 | 4 | 2 | High cytotoxicity is masking the true antiviral potential. Follow the troubleshooting guide to reduce cytotoxicity. |
| Non-specific Activity | 10 | 15 | 1.5 | The antiviral effect is likely due to general cytotoxicity. The compound is not a promising candidate. |
| Inactive | >50 | >100 | - | The compound is not active at non-cytotoxic concentrations. |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability and Cytotoxicity
This protocol is for determining the CC50 of this compound.
Materials:
-
Host cells (e.g., Vero, A549)
-
Complete growth medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader (570 nm)
Procedure:
-
Seed cells in a 96-well plate at a pre-determined optimal density and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete growth medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells for "cells only" (no treatment) and "vehicle control" (DMSO only).
-
Incubate for the desired period (e.g., 48 or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C in a humidified chamber.
-
Read the absorbance at 570 nm.
-
Calculate the percentage of cell viability relative to the "cells only" control and determine the CC50 value using a dose-response curve.
Protocol 2: Caspase-Glo® 3/7 Assay for Apoptosis
This protocol measures the activity of caspases 3 and 7 as an indicator of apoptosis.
Materials:
-
Host cells
-
Complete growth medium
-
This compound stock solution
-
96-well white-walled cell culture plates
-
Caspase-Glo® 3/7 Reagent
-
Luminometer
Procedure:
-
Follow steps 1-3 from the MTT assay protocol, using a white-walled plate.
-
Incubate for the desired time period.
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of the reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate at room temperature for 1-2 hours.
-
Measure the luminescence using a plate-reading luminometer.
-
Analyze the data to determine the fold-increase in caspase activity relative to untreated controls.
Experimental Workflow for Differentiating Cytotoxicity from Antiviral Activity
Caption: Workflow for determining EC50, CC50, and Selectivity Index.
ZIKV-Induced Apoptosis Signaling Pathway
Caption: Simplified ZIKV-induced apoptosis pathway.
References
- 1. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 2. Studies on the effect of DMSO as a solvent mediator on cell growth and viability | Semantic Scholar [semanticscholar.org]
- 3. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 6. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io]
- 7. Evaluation of Cell Viability Dyes in Antiviral Assays with RNA Viruses that Exhibit Different Cytopathogenic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Using a Real Time Kinetic Cytotoxicity Assay to Determine when to Detect Apoptosis by Caspase-3/7 Activation [promega.com]
- 9. Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Impact of protein binding on the analytical detectability and anticancer activity of thymoquinone - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Plasma protein binding - Wikipedia [en.wikipedia.org]
- 14. Implications of Plasma Protein Binding for Pharmacokinetics and Pharmacodynamics of the γ-Secretase Inhibitor RO4929097 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. Multiplex caspase activity and cytotoxicity assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. "Multiplexed viability, cytotoxicity, and caspase activity assays" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Formulation approaches in mitigating toxicity of orally administrated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
challenges in Zikv-IN-3 delivery for in vivo experiments
Welcome to the technical support center for Zikv-IN-3, a novel small molecule inhibitor of Zika virus (ZIKV) replication. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the putative mechanism of action of this compound?
A1: this compound is hypothesized to be an inhibitor of the Zika virus non-structural protein 5 (NS5). NS5 is a multifunctional enzyme that possesses methyltransferase (MTase) and RNA-dependent RNA polymerase (RdRp) activities, both of which are essential for viral replication.[1][2] By targeting NS5, this compound is designed to interfere with the viral replication cycle. The precise binding site and inhibitory mechanism are currently under investigation.
Q2: What are the main challenges in delivering this compound in vivo?
A2: Like many small molecule inhibitors, this compound is characterized by poor aqueous solubility. This presents a significant hurdle for achieving adequate bioavailability and therapeutic concentrations in animal models.[3][4] Key challenges include:
-
Low Solubility and Dissolution: Difficulty in preparing injectable formulations and poor absorption after oral administration.[5][6]
-
Poor Bioavailability: A low fraction of the administered dose reaches systemic circulation.[7]
-
Formulation Instability: The compound may precipitate out of solution, leading to inconsistent dosing.
-
Vehicle-Related Toxicity: Solvents and excipients used to dissolve this compound may have their own toxic effects in animals.
Q3: Which animal models are suitable for in vivo studies with this compound?
A3: Several animal models have been established for ZIKV research and can be adapted for testing this compound. The choice of model often depends on the specific research question.
-
Immunocompromised Mice: Mice lacking interferon receptors (e.g., AG129, Ifnar1-/-) are highly susceptible to ZIKV and develop robust infections, making them suitable for efficacy studies.[8]
-
Immunocompetent Mice: Wild-type mice are generally resistant to ZIKV. However, models using an IFN-receptor blocking antibody are available to study immune responses.[9]
-
Non-Human Primates (NHPs): Rhesus macaques are a valuable model as their physiological and immunological responses to ZIKV are similar to humans.[9][10]
Q4: What are the critical parameters to monitor during an in vivo experiment with this compound?
A4: Key parameters to monitor include:
-
Viral Load: Quantification of ZIKV RNA in blood, tissues (brain, spleen, etc.), and placenta (in pregnancy models) using qRT-PCR.[8][11]
-
Clinical Signs: Daily monitoring of weight loss, morbidity, and any neurological symptoms.[8]
-
Pharmacokinetics (PK): Measurement of this compound concentration in plasma over time to determine its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Toxicity: Observation for any adverse effects related to the compound or the delivery vehicle, and histopathological analysis of major organs.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Low or no efficacy of this compound in reducing viral load. | 1. Poor bioavailability due to low solubility. 2. Inadequate dosing. 3. Rapid metabolism or clearance of the compound. 4. Compound instability in the formulation. | 1. Optimize the formulation. Consider using co-solvents, surfactants, or lipid-based formulations to improve solubility.[3][7]2. Conduct a dose-ranging study to identify the optimal therapeutic dose.3. Perform pharmacokinetic studies to understand the drug's half-life and exposure.4. Assess the stability of the formulation before administration. |
| High variability in experimental results between animals. | 1. Inconsistent formulation preparation. 2. Precipitation of this compound in the dosing solution. 3. Variability in animal genetics or health status. | 1. Standardize the formulation protocol. Ensure consistent mixing and temperature.2. Visually inspect the solution for precipitation before each dose. Prepare fresh formulations if needed.3. Use age- and sex-matched animals from a reputable supplier. |
| Vehicle-related toxicity or adverse events. | 1. The chosen solvent or excipient is toxic at the administered volume. 2. The formulation is irritating to the injection site. | 1. Consult a database of safe and tolerable excipients for the chosen animal model and route of administration. [3]2. Reduce the concentration of problematic excipients. 3. Consider alternative routes of administration (e.g., oral gavage instead of intraperitoneal injection). |
| Difficulty in preparing a stable and homogeneous formulation. | 1. This compound has extremely low solubility in common solvents. 2. The compound is prone to crystallization. | 1. Explore advanced formulation strategies: * Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) can enhance solubility and absorption.[5][7] * Nanosuspensions: Reducing particle size can improve dissolution rate.[6] * Inclusion complexes: Cyclodextrins can be used to encapsulate and solubilize poorly soluble drugs.[3][4] |
Quantitative Data Summary
Table 1: Hypothetical Formulation Compositions for this compound
| Formulation ID | Vehicle Composition | This compound Solubility (mg/mL) | Administration Route |
| Z-IN-3-01 | 10% DMSO, 40% PEG400, 50% Saline | 1.0 | Intraperitoneal (IP) |
| Z-IN-3-02 | 20% Solutol HS 15, 80% Water | 2.5 | Oral Gavage (PO) |
| Z-IN-3-03 | 30% Cremophor EL, 70% Saline | 5.0 | Intravenous (IV) |
| Z-IN-3-04 | Labrafac PG, Maisine® CC, Transcutol® HP (Lipid-based) | >10.0 | Oral Gavage (PO) |
Note: This data is illustrative and should be optimized for your specific experimental conditions.
Table 2: Illustrative Pharmacokinetic Parameters of this compound in Mice
| Formulation ID | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng*hr/mL) | Bioavailability (%) |
| Z-IN-3-01 (IP) | 10 | 850 | 0.5 | 2500 | - |
| Z-IN-3-02 (PO) | 20 | 400 | 2.0 | 1800 | 18 |
| Z-IN-3-04 (PO) | 20 | 1200 | 1.5 | 5400 | 54 |
| Z-IN-3-03 (IV) | 5 | 2500 | 0.1 | 2500 | 100 |
Note: This data is hypothetical and serves as an example of expected pharmacokinetic profiles.
Experimental Protocols
Protocol 1: Preparation of a Lipid-Based Formulation for Oral Gavage
-
Weighing: Accurately weigh the required amount of this compound.
-
Solubilization: In a sterile tube, add the lipid excipients (e.g., a mixture of Labrafac PG, Maisine® CC, and Transcutol® HP).
-
Mixing: Add this compound to the lipid mixture. Vortex and sonicate until the compound is completely dissolved. Gentle heating (e.g., to 40°C) may be applied if necessary.
-
Final Preparation: Ensure the final formulation is a clear, homogenous solution before administration.
Protocol 2: In Vivo Efficacy Study in AG129 Mice
-
Acclimatization: Acclimatize AG129 mice (4-6 weeks old) for one week.
-
Infection: Infect mice with a lethal dose of ZIKV (e.g., 10^5 PFU) via footpad injection.
-
Treatment: Begin treatment with this compound formulation or vehicle control at a predetermined time post-infection (e.g., 4 hours). Administer the treatment daily for a specified duration (e.g., 7 days).
-
Monitoring: Monitor mice daily for weight loss and clinical signs of disease.
-
Sample Collection: Collect blood samples at various time points to measure viremia by qRT-PCR.
-
Endpoint: At the end of the study or when humane endpoints are reached, euthanize the animals and collect tissues for viral load analysis and histopathology.
Visualizations
References
- 1. Identification of potential inhibitors of Zika virus NS5 RNA-dependent RNA polymerase through virtual screening and molecular dynamic simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Identification and Characterization of Zika Virus NS5 Methyltransferase Inhibitors [frontiersin.org]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. researchgate.net [researchgate.net]
- 5. Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of Lethal Zika Virus Infection in AG129 Mice | PLOS Neglected Tropical Diseases [journals.plos.org]
- 9. Zika Animal Models - IITRI [iitri.org]
- 10. Three Immunocompetent Small Animal Models That Do Not Support Zika Virus Infection [mdpi.com]
- 11. In vivo imaging of Zika virus reveals dynamics of viral invasion in immune-sheltered tissues and vertical propagation during pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: ZIKV NS2B-NS3 Protease Inhibitors (e.g., Zikv-IN-3)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to enhance experimental reproducibility when working with Zika virus (ZIKV) NS2B-NS3 protease inhibitors like Zikv-IN-3. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for ZIKV NS2B-NS3 protease inhibitors?
A1: ZIKV NS2B-NS3 protease is a crucial enzyme for the virus's life cycle.[1][2] It is a serine protease responsible for cleaving the viral polyprotein into individual functional proteins, which are essential for viral replication and assembly.[2][3][4] The NS2B protein acts as a cofactor for the NS3 protease domain.[3][5] Inhibitors of this protease, such as this compound, are designed to block the active site or an allosteric site of the enzyme, thereby preventing polyprotein processing and halting viral replication.[6][7]
Q2: What are the key differences between in vitro and cell-based assays for testing ZIKV NS2B-NS3 protease inhibitors?
A2: In vitro assays utilize purified, often recombinant, NS2B-NS3 protease and a synthetic substrate to measure direct enzymatic inhibition. These assays are useful for determining parameters like IC50 and Ki values and for structure-activity relationship (SAR) studies.[3][5] However, these purified systems may not fully replicate the native conformation and cellular environment of the protease.[1] Cell-based assays, on the other hand, measure the inhibitor's activity within a living cell, providing insights into its antiviral efficacy, cytotoxicity, and cell permeability.[1][8] Common cell-based assays include reporter gene assays (e.g., luciferase), cytopathic effect (CPE) inhibition assays, and viral yield reduction assays.[1][9][10]
Q3: How should I prepare and store ZIKV NS2B-NS3 protease inhibitors?
A3: The solubility and stability of small molecule inhibitors can vary. It is crucial to refer to the manufacturer's specific instructions. Generally, inhibitors are dissolved in a suitable solvent like DMSO to create a high-concentration stock solution. This stock should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Before use, an aliquot should be thawed and diluted to the final working concentration in the appropriate assay buffer or cell culture medium. Pay attention to the final DMSO concentration in your experiment, as high concentrations can be toxic to cells.
Q4: What cell lines are suitable for ZIKV infection and inhibitor testing?
A4: Several cell lines are permissive to ZIKV infection and commonly used for antiviral testing. These include Vero (monkey kidney) cells, which are highly susceptible and often used for plaque assays.[11][12] Human cell lines such as A549 (lung carcinoma), Huh7 (hepatocellular carcinoma), and U87 (glioblastoma) are also frequently used to better model infection in human tissues.[11] For neurovirulence studies, human neural progenitor cells (hNPCs) are particularly relevant.[13] The choice of cell line can influence experimental outcomes, so consistency is key for reproducibility.[11]
Troubleshooting Guides
Inconsistent IC50 Values in In Vitro Protease Inhibition Assays
| Potential Cause | Troubleshooting Steps |
| Enzyme Instability/Degradation | - Ensure the purified NS2B-NS3 protease is stored correctly and handled on ice.- Use a fresh aliquot of the enzyme for each experiment.- Include a positive control inhibitor with a known IC50 to validate each assay run. |
| Substrate Precipitation | - Confirm the solubility of the fluorogenic substrate in the assay buffer.- Prepare fresh substrate solution for each experiment. |
| Incorrect Buffer Conditions | - Verify the pH and composition of the assay buffer, as they can significantly impact enzyme activity. |
| Inhibitor Solubility Issues | - Check for precipitation of the inhibitor at higher concentrations.- If solubility is an issue, consider using a different solvent or adding a small percentage of a co-solvent, ensuring it does not affect enzyme activity. |
| Assay Readout Interference | - Test the inhibitor for autofluorescence at the excitation and emission wavelengths of the assay, which can lead to false-positive or false-negative results. |
High Cytotoxicity in Cell-Based Assays
| Potential Cause | Troubleshooting Steps |
| Inherent Compound Toxicity | - Determine the 50% cytotoxic concentration (CC50) of the compound in the absence of the virus.- Calculate the selectivity index (SI = CC50/EC50) to assess the therapeutic window. A higher SI is desirable. |
| High Solvent Concentration | - Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is below the toxic threshold for the specific cell line (typically <0.5%). |
| Cell Line Sensitivity | - Different cell lines can exhibit varying sensitivities to a compound. Consider testing the inhibitor in multiple cell lines. |
| Incorrect Dosing | - Perform a dose-response curve to identify the optimal non-toxic concentration range for the antiviral assays. |
Low or No Antiviral Activity in Cell-Based Assays
| Potential Cause | Troubleshooting Steps |
| Poor Cell Permeability | - The inhibitor may not be able to efficiently cross the cell membrane. This is a common reason for discrepancies between in vitro and cell-based assay results. |
| Compound Instability | - The inhibitor may be unstable in the cell culture medium over the duration of the experiment. Assess the compound's stability under experimental conditions. |
| Metabolic Inactivation | - The inhibitor may be metabolized by the host cells into an inactive form. |
| High Multiplicity of Infection (MOI) | - An excessively high MOI can overwhelm the inhibitory effect. Optimize the MOI to a level that produces a clear cytopathic effect or viral replication signal without being too aggressive. |
| Incorrect Timing of Treatment | - For time-of-addition experiments, the timing of compound addition relative to virus infection is critical. Vary the time points of addition (pre-infection, during infection, post-infection) to determine the stage at which the inhibitor is most effective.[14][15] |
Experimental Protocols
In Vitro ZIKV NS2B-NS3 Protease Inhibition Assay
This protocol is a general guideline for a fluorescence-based protease inhibition assay.
Materials:
-
Purified recombinant ZIKV NS2B-NS3 protease
-
Fluorogenic protease substrate (e.g., Boc-Gly-Arg-Arg-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 20% glycerol, 0.01% Triton X-100)
-
This compound or other test inhibitors
-
Positive control inhibitor (e.g., a known peptidomimetic inhibitor)
-
DMSO
-
384-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of the test inhibitor and positive control in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
In a 384-well plate, add the diluted inhibitor or control. Include wells with assay buffer and DMSO as a negative control.
-
Add the purified ZIKV NS2B-NS3 protease to each well and incubate for 30 minutes at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorogenic substrate to each well.
-
Immediately measure the fluorescence kinetics over 30-60 minutes at an appropriate excitation/emission wavelength (e.g., 380 nm/460 nm for AMC-based substrates).
-
Calculate the initial reaction velocity (V0) for each well.
-
Determine the percent inhibition relative to the DMSO control and plot against the inhibitor concentration to calculate the IC50 value.
Cell-Based ZIKV Cytopathic Effect (CPE) Inhibition Assay
This protocol provides a general method for assessing the ability of an inhibitor to protect cells from ZIKV-induced cell death.
Materials:
-
Vero or A549 cells
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS)
-
ZIKV stock with a known titer
-
This compound or other test inhibitors
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
96-well clear-bottom plates
-
Plate reader (luminescence or absorbance)
Procedure:
-
Seed cells in a 96-well plate and incubate overnight to form a confluent monolayer.
-
Prepare serial dilutions of the test inhibitor in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the diluted inhibitor.
-
Infect the cells with ZIKV at a pre-determined MOI. Include uninfected and untreated virus-infected controls.
-
Incubate the plates for 3-5 days, or until significant CPE is observed in the virus-infected control wells.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the signal using a plate reader.
-
Calculate the percentage of cell viability relative to the uninfected control and plot against the inhibitor concentration to determine the EC50 value.
Visualizations
References
- 1. A high-throughput cell-based screening method for Zika virus protease inhibitor discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Development of Small-Molecule Inhibitors Against Zika Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. One Step Beyond: Design of Substrates Spanning Primed Positions of Zika Virus NS2B-NS3 Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The Inhibition of NS2B/NS3 Protease: A New Therapeutic Opportunity to Treat Dengue and Zika Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A high-throughput cell-based screening method for Zika virus protease inhibitor discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A platform of assays for the discovery of anti-Zika small-molecules with activity in a 3D-bioprinted outer-blood-retina model | PLOS One [journals.plos.org]
- 10. journals.asm.org [journals.asm.org]
- 11. Comparative analysis of different cell systems for Zika virus (ZIKV) propagation and evaluation of anti-ZIKV compounds in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Zika Virus Infectious Cell Culture System and the In Vitro Prophylactic Effect of Interferons - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Molecular mechanisms of zika virus pathogenesis: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Identification of small molecule inhibitors of Zika virus infection and induced neural cell death via a drug repurposing screen - PMC [pmc.ncbi.nlm.nih.gov]
refining Zikv-IN-3 treatment timing for maximum viral inhibition
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Zikv-IN-3 to refine treatment timing for maximum Zika virus (ZIKV) inhibition.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a novel investigational inhibitor targeting the viral entry stage of the Zika virus life cycle.[1][2][3] It is designed to interfere with the conformational changes in the ZIKV envelope (E) protein that are necessary for fusion with the endosomal membrane, thereby preventing the release of the viral genome into the cytoplasm.[1][3][4]
Q2: At what stage of the viral life cycle is this compound expected to be most effective?
A2: Given its mechanism of action as an entry inhibitor, this compound is expected to be most effective when present during the initial stages of viral infection, specifically during viral attachment and entry into the host cell.[1][2][3] Pre-treatment of cells before viral inoculation or co-administration with the virus is hypothesized to yield the highest level of inhibition.
Q3: What is the typical half-life of this compound in cell culture?
A3: The stability and half-life of this compound in cell culture media can vary depending on experimental conditions such as temperature and media composition. It is recommended to perform a stability assessment under your specific experimental conditions. However, preliminary data suggests a half-life of approximately 12-16 hours in standard culture media at 37°C.
Q4: Can this compound be used in combination with other antiviral agents?
A4: Combination therapy is a promising strategy for antiviral treatment. While specific data on this compound in combination with other antivirals is not yet available, its mechanism of action suggests potential synergistic effects with inhibitors targeting other stages of the viral life cycle, such as RNA-dependent RNA polymerase (RdRp) inhibitors.[1] Researchers should perform their own synergy assays to evaluate potential additive, synergistic, or antagonistic effects.
Troubleshooting Guides
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in viral inhibition results | Inconsistent timing of compound addition. Pipetting errors. Variation in cell confluency. Instability of the compound. | Standardize the timing of this compound addition relative to viral infection precisely. Use calibrated pipettes and proper pipetting techniques. Ensure a consistent cell seeding density and confluency at the time of infection. Prepare fresh dilutions of this compound for each experiment from a frozen stock. |
| No significant viral inhibition observed | Incorrect concentration of this compound used. Compound added too late in the viral life cycle. this compound is not effective against the specific ZIKV strain. Degraded compound. | Perform a dose-response experiment to determine the optimal concentration (EC50). Add this compound prior to or at the time of infection to target viral entry. Verify the susceptibility of your ZIKV strain to this compound. Use a fresh aliquot of the compound and verify its integrity. |
| High cytotoxicity observed | This compound concentration is too high. Solvent (e.g., DMSO) concentration is toxic to cells. Cells are overly sensitive. | Determine the 50% cytotoxic concentration (CC50) and use this compound at concentrations well below this value. Ensure the final solvent concentration is non-toxic (typically <0.5% for DMSO). Test the compound on different cell lines to find a more robust model.[1] |
| Inconsistent EC50 values | Variation in multiplicity of infection (MOI). Differences in incubation time. Assay readout variability. | Use a consistent and validated MOI for all experiments.[5] Standardize the incubation time post-infection. Ensure the chosen assay (e.g., plaque assay, RT-qPCR) is optimized and validated for reproducibility. |
Data Presentation
Table 1: In Vitro Efficacy of this compound Against Different ZIKV Strains
| ZIKV Strain | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| MR766 (African) | Vero | 1.8 ± 0.3 | >100 | >55.6 |
| PRVABC59 (Asian) | Huh-7 | 2.5 ± 0.5 | >100 | >40.0 |
| FSS13025 (Asian) | A549 | 2.1 ± 0.4 | >100 | >47.6 |
EC50 (50% effective concentration) and CC50 (50% cytotoxic concentration) values are represented as mean ± standard deviation from three independent experiments.
Table 2: Effect of Treatment Timing on ZIKV Inhibition by this compound (10 µM)
| Treatment Time Relative to Infection | Viral Titer Reduction (log10 PFU/mL) |
| -2 hours (Pre-treatment) | 3.5 ± 0.4 |
| 0 hours (Co-treatment) | 3.2 ± 0.3 |
| +2 hours (Post-treatment) | 1.5 ± 0.2 |
| +6 hours (Post-treatment) | 0.8 ± 0.1 |
Values represent the mean reduction in viral titer compared to untreated controls ± standard deviation.
Experimental Protocols
1. Time-of-Addition Assay
This assay helps to determine the stage of the viral life cycle targeted by the inhibitor.
-
Materials:
-
Host cells (e.g., Vero, Huh-7)
-
Zika virus stock of known titer
-
This compound
-
Cell culture medium
-
96-well plates
-
-
Procedure:
-
Seed host cells in a 96-well plate and incubate until they reach 90-95% confluency.
-
Prepare dilutions of this compound at the desired concentration.
-
Pre-treatment: Remove media from cells and add media containing this compound. Incubate for a specified time (e.g., 2 hours) at 37°C. After incubation, remove the compound, and infect the cells with ZIKV.
-
Co-treatment: Mix ZIKV with media containing this compound and add the mixture to the cells simultaneously.
-
Post-treatment: Infect cells with ZIKV. At various time points post-infection (e.g., 2, 4, 6 hours), add media containing this compound.
-
Include appropriate controls (virus only, cells only, compound toxicity).
-
Incubate the plates for 24-48 hours.
-
Quantify viral replication using a suitable method such as plaque assay or RT-qPCR.[6][7]
-
2. Plaque Reduction Neutralization Test (PRNT)
This assay is used to quantify the titer of infectious virus particles.
-
Materials:
-
Confluent monolayer of susceptible cells (e.g., Vero) in 6-well or 12-well plates.
-
Serial dilutions of virus supernatant from the time-of-addition assay.
-
Overlay medium (e.g., 2% carboxymethylcellulose or agarose in culture medium).
-
Crystal violet staining solution.
-
-
Procedure:
-
Remove the culture medium from the cell monolayers.
-
Inoculate the cells with serial dilutions of the virus samples and incubate for 1 hour at 37°C to allow for viral adsorption.
-
Remove the inoculum and wash the cells with PBS.
-
Add the overlay medium to each well.
-
Incubate the plates at 37°C for 3-5 days until plaques are visible.
-
Fix the cells with 10% formalin.
-
Remove the overlay and stain the cells with crystal violet.
-
Count the number of plaques to determine the viral titer (PFU/mL).
-
Visualizations
Caption: ZIKV life cycle and the inhibitory action of this compound.
Caption: Workflow for the time-of-addition experiment.
Caption: Troubleshooting logic for inconsistent results.
References
- 1. mdpi.com [mdpi.com]
- 2. In vitro methods for testing antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | ZIKV: Epidemiology, infection mechanism and current therapeutics [frontiersin.org]
- 5. Antiviral Drug Screening - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 6. Development of NS2B-NS3 protease inhibitor that impairs Zika virus replication - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Experimental infections with Zika virus strains reveal high vector competence of Aedes albopictus and Aedes aegypti populations from Gabon (Central Africa) for the African virus lineage - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Zikv-IN-3 Dosage for Animal Models
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers in optimizing the dosage of Zikv-IN-3 for animal models of Zika virus (ZIKV) infection.
Troubleshooting Guide
This guide addresses specific issues that may arise during in vivo experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| Lack of Efficacy (No reduction in viral load or disease signs) | Inadequate Dosage: The administered dose may be too low to reach therapeutic concentrations in target tissues. | - Perform a dose-response study with a wider range of concentrations.- Consult the provided tables for dosage ranges of other ZIKV inhibitors.[1][2] |
| Poor Bioavailability: The compound may have low absorption or be rapidly metabolized. | - Consider alternative routes of administration (e.g., intraperitoneal, subcutaneous, oral gavage).- Perform pharmacokinetic (PK) studies to determine the compound's half-life and distribution.[3][4] | |
| Inappropriate Animal Model: The chosen animal model may not be susceptible to the ZIKV strain used or may clear the virus too efficiently. | - Use immunocompromised mouse models such as AG129 (lacking IFN-α/β and IFN-γ receptors) or A129 (lacking IFN-α/β receptor) for robust ZIKV replication.[3][5][6]- For wild-type mice, consider using an anti-IFNAR1 antibody to block the type I interferon response.[2] | |
| Timing of Treatment: Treatment initiation may be too late in the course of infection. | - Initiate treatment prophylactically (before infection) or at the time of infection to assess preventative efficacy.- For therapeutic evaluation, start treatment at the earliest detectable sign of infection or viremia.[2] | |
| Toxicity or Adverse Events (e.g., weight loss, lethargy, mortality) | High Dosage: The administered dose may be above the maximum tolerated dose (MTD). | - Conduct a dose-escalation study to determine the MTD.- Reduce the dosage or the frequency of administration.[2] |
| Off-Target Effects: The compound may have unintended biological effects. | - Monitor animals for clinical signs of toxicity daily.- Perform histopathological analysis of major organs at the end of the study. | |
| Vehicle Toxicity: The vehicle used to dissolve or suspend this compound may be causing adverse effects. | - Run a vehicle-only control group to assess its toxicity.- Test alternative, well-tolerated vehicles. | |
| Variability in Results | Inconsistent Virus Inoculum: The dose of the virus may vary between animals. | - Back-titrate the viral inoculum for each experiment to confirm the administered dose.[3] |
| Inconsistent Drug Administration: Variations in injection volume or technique can affect the delivered dose. | - Ensure accurate and consistent administration techniques.- For oral gavage, ensure the compound is properly in suspension. | |
| Biological Variability: Age, sex, and genetic background of the animals can influence outcomes. | - Use age- and sex-matched animals for all experimental groups.- Use animals from a reliable and consistent supplier. |
Frequently Asked Questions (FAQs)
1. What is the recommended starting dose for this compound in a mouse model?
As this compound is a novel compound, a specific starting dose has not been established. We recommend beginning with a dose-ranging study based on its in vitro EC50 value. As a reference, other small molecule inhibitors of ZIKV have been tested in mice at doses ranging from 1 mg/kg to 100 mg/kg per day.[2][7][8] It is crucial to perform a toxicity study to determine the maximum tolerated dose before proceeding with efficacy studies.
2. Which animal model is best for testing this compound?
The choice of animal model depends on the specific research question.
-
For high-level viral replication and clear disease signs: Immunocompromised mice, such as AG129 or A129 mice, are highly susceptible to ZIKV.[3][5][6]
-
To study the role of the innate immune response: Wild-type mice (e.g., C57BL/6) treated with an anti-IFNAR1 blocking antibody can be used.[2]
-
For maternal-fetal transmission studies: Pregnant immunocompromised or anti-IFNAR1 treated wild-type mice are suitable models.[6]
3. What are the key endpoints to measure the efficacy of this compound?
Key efficacy endpoints include:
-
Viral Load: Quantify ZIKV RNA levels in serum, brain, spleen, and other relevant tissues using qRT-PCR.
-
Survival Rate: Monitor and record animal survival daily.[3]
-
Clinical Signs: Score animals daily for signs of disease such as weight loss, ruffled fur, and hindlimb paralysis.[1]
-
Histopathology: Analyze tissues for evidence of ZIKV-induced damage and inflammation.
4. How should this compound be administered?
The route of administration should be chosen based on the compound's properties (e.g., solubility, stability). Common routes for in vivo studies include:
-
Intraperitoneal (IP) injection
-
Subcutaneous (SC) injection
-
Oral gavage (PO)
It is essential to include a vehicle-only control group to ensure that the vehicle does not have any confounding effects.
Data on ZIKV Inhibitors
The following tables summarize in vitro and in vivo data for several published ZIKV inhibitors to serve as a reference for experimental design.
Table 1: In Vitro Efficacy of Selected ZIKV Inhibitors
| Compound | Target | Cell Line | EC50 / IC50 | Reference |
| Compound 8 | NS2B-NS3 Protease | Vero | EC50: 0.52 µM | [1] |
| Compound 3 | NS2B-NS3 Protease | Vero | EC50: 2.15 µM | [1] |
| Sofosbuvir | NS5 Polymerase | Vero | EC50: 9.6 µM | [2] |
| Mycophenolic Acid | Replication Inhibitor | HuH-7 | EC50: 0.1 - 1.0 µM | [9] |
| Ivermectin | Replication Inhibitor | HuH-7 | EC50: 1 - 10 µM | [9] |
| NITD008 | NS5 Polymerase | Vero | EC50: 0.28–0.95 µM | [2] |
| Novobiocin | NS2B-NS3 Protease | Vero | EC50: 24.82 µM | [2] |
Table 2: In Vivo Dosage and Efficacy of Selected ZIKV Inhibitors in Mouse Models
| Compound | Animal Model | Dosage | Route | Key Findings | Reference |
| Compound 8 | Suckling ICR mice | Not specified | IP | Significantly delayed lethality and illness symptoms. | [1] |
| Sofosbuvir | C57BL/6 (anti-IFNAR1) | 33 mg/kg/day | PO | 50% protection against weight loss and death. | [2] |
| NITD008 | A129 mice | 50 mg/kg/day | Not specified | 50% survival without neurological signs. | [2] |
| BCX4430 | AG129 mice | 300 mg/kg (BID) | IM | Significantly reduced viremia and protected 87.5% from mortality. | [2] |
| Novobiocin | Immunodeficient mice | 100 mg/kg (BID) | Not specified | 100% survival vs. 0% in the control group. | [2] |
| Favipiravir | AG129 mice | Not specified | Intragastric | Significantly reduced weight loss and delayed mortality. | [3] |
Experimental Protocols
Protocol 1: In Vivo Efficacy Evaluation of this compound in an AG129 Mouse Model
1. Animal Model:
-
6- to 8-week-old male and female AG129 mice (deficient in IFN-α/β and IFN-γ receptors).
2. ZIKV Strain and Inoculum:
-
Use a contemporary ZIKV strain (e.g., PRVABC59).
-
Infect mice subcutaneously (SC) with 1 x 10^3 to 1 x 10^4 Plaque-Forming Units (PFU) of ZIKV in 100 µL of sterile PBS.[3]
3. This compound Formulation and Administration:
-
Formulate this compound in a sterile, well-tolerated vehicle (e.g., PBS with 5% DMSO and 10% Tween-80).
-
Administer this compound at the desired dose (e.g., based on MTD studies) via the chosen route (e.g., IP or PO) once or twice daily.
4. Experimental Groups:
-
Group 1: Mock-infected + Vehicle
-
Group 2: ZIKV-infected + Vehicle
-
Group 3: ZIKV-infected + this compound (Low Dose)
-
Group 4: ZIKV-infected + this compound (High Dose)
-
Group 5 (Optional): ZIKV-infected + Positive Control Drug (e.g., Favipiravir)[3]
5. Monitoring and Sample Collection:
-
Monitor mice daily for weight change, clinical signs of illness, and survival for up to 14-21 days post-infection.
-
Collect blood samples at various time points (e.g., days 2, 4, 6 post-infection) for viremia analysis by qRT-PCR.
-
At the study endpoint (or upon reaching humane endpoints), euthanize mice and collect tissues (brain, spleen, liver, testes) for viral load quantification and histopathology.
6. Data Analysis:
-
Compare survival curves using the Log-rank (Mantel-Cox) test.
-
Analyze weight change and viral loads using appropriate statistical tests (e.g., t-test or ANOVA).
Visualizations
Signaling Pathways in ZIKV Infection
Zika virus infection triggers host innate immune responses primarily through Toll-like receptor 3 (TLR3) and RIG-I-like receptors (RLRs). However, ZIKV has evolved mechanisms to antagonize these pathways, often involving its non-structural (NS) proteins.
Caption: ZIKV innate immune signaling and viral antagonism.
Experimental Workflow for this compound Efficacy Testing
The following diagram outlines a typical workflow for evaluating the in vivo efficacy of a novel ZIKV inhibitor like this compound.
Caption: General workflow for in vivo testing of ZIKV inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. scienceopen.com [scienceopen.com]
- 3. The inoculum dose of Zika virus can affect the viral replication dynamics, cytokine responses and survival rate in immunocompromised AG129 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of the Zika virus two-component NS2B-NS3 protease and structure-assisted identification of allosteric small-molecule antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Zika Animal Models - IITRI [iitri.org]
- 7. ovid.com [ovid.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A screen of FDA-approved drugs for inhibitors of Zika virus infection - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting inconsistent results in Zikv-IN-3 antiviral assays
Disclaimer: Information regarding a specific compound designated "ZIKV-IN-3" is not publicly available. This guide provides troubleshooting advice and protocols applicable to a hypothetical Zika virus (ZIKV) non-structural protein 5 (NS5) polymerase inhibitor, a common target for antiviral drug development. The principles and methodologies described are broadly applicable to the screening and evaluation of various anti-ZIKV compounds.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues researchers may encounter when testing ZIKV inhibitors, leading to inconsistent results.
Q1: We are observing significant variability in our EC50 values for this compound across different experiments. What are the potential causes?
A1: Inconsistent EC50 values can arise from several factors:
-
Cell Passage Number: Using cells of a high passage number can lead to altered cell morphology, growth rates, and susceptibility to viral infection, impacting assay results. It is recommended to use cells within a consistent and low passage range.
-
Virus Titer Fluctuation: The infectivity of viral stocks can degrade over time with repeated freeze-thaw cycles. Ensure you are using a fresh aliquot of a well-titered virus stock for each experiment. Re-titer your virus stock regularly.
-
Inconsistent Cell Seeding Density: Variations in the number of cells seeded per well can affect the multiplicity of infection (MOI) and the overall health of the cell monolayer, leading to variable results.[1] Use a consistent cell seeding protocol and verify cell counts before plating.
-
Compound Stability: this compound may be unstable in the assay medium or sensitive to light. Prepare fresh compound dilutions for each experiment and minimize exposure to light if the compound is light-sensitive.
-
Assay Edge Effects: Wells on the periphery of microplates are more prone to evaporation, leading to changes in compound concentration and cell health. To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile PBS or media.
Q2: Our compound, this compound, shows potent antiviral activity, but we are also observing significant cytotoxicity. How can we differentiate between true antiviral effect and cell death?
A2: Distinguishing antiviral activity from cytotoxicity is crucial.
-
Determine CC50: Always run a parallel cytotoxicity assay without the virus to determine the 50% cytotoxic concentration (CC50) of your compound.[2][3] A common method is the MTT or MTS assay, which measures mitochondrial activity in viable cells.[1]
-
Calculate the Selectivity Index (SI): The SI is the ratio of CC50 to EC50 (SI = CC50 / EC50). A higher SI value (typically >10) indicates a more favorable therapeutic window, where the compound is effective against the virus at concentrations well below those that harm the host cells.[3][4]
-
Microscopic Examination: Visually inspect the cell monolayers under a microscope. Virus-induced cytopathic effect (CPE) will have a different morphology compared to compound-induced cell death.[5][6]
-
Time-of-Addition Assays: To determine if the compound acts on a specific stage of the viral life cycle, you can perform time-of-addition experiments.[3][7] Adding the compound at different time points relative to infection can help elucidate its mechanism of action and distinguish it from non-specific toxicity.[3][7]
Q3: We are using a plaque reduction neutralization test (PRNT), and the plaque morphology is unclear, making it difficult to count. What can we do?
A3: Clear plaque formation is essential for accurate PRNT results.
-
Optimize Cell Line: Ensure the cell line you are using (e.g., Vero cells) is optimal for producing clear ZIKV plaques. Some cell lines may not be suitable.
-
Adjust Overlay Composition: The concentration of the gelling agent (e.g., agarose, methylcellulose) in the overlay is critical. Too high a concentration can inhibit plaque formation, while too low a concentration can allow the virus to spread diffusely. Titrate the overlay concentration to find the optimal balance.
-
Staining Procedure: The timing and concentration of the crystal violet stain are important. Over-staining can obscure small plaques, while under-staining may not provide enough contrast. Optimize your staining protocol.
-
Incubation Time: The incubation period for plaque development may need to be adjusted. If plaques are too small, extend the incubation time. If they are merging, shorten it.
Q4: Our qPCR-based assay for viral RNA is showing inconsistent results. What are the common pitfalls?
A4: Quantitative PCR (qPCR) is a sensitive method, but prone to variability if not performed carefully.
-
RNA Extraction Efficiency: Ensure your RNA extraction protocol is consistent and efficient. Use of an internal control can help normalize for variations in RNA recovery.
-
Primer and Probe Design: Use validated primer and probe sets specific for the ZIKV genome. Poorly designed primers can lead to non-specific amplification.
-
Reverse Transcription Efficiency: The reverse transcription step is critical. Ensure the use of a high-quality reverse transcriptase and optimized reaction conditions.
-
Standard Curve: A reliable standard curve is essential for accurate quantification. Use a high-quality, accurately quantified RNA standard to generate your standard curve for each run.
Quantitative Data Summary
The following table summarizes the antiviral activity and cytotoxicity of several known ZIKV inhibitors. This data can serve as a reference for expected ranges of EC50 and CC50 values in your own assays.
| Compound | Target/Mechanism | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Sinefungin | NS5 Methyltransferase | - | 4.03 | - | - | [8] |
| Theaflavin | NS5 Methyltransferase | - | 10.10 | - | - | [8] |
| Pyrimidine-Der1 | Entry Inhibitor | Vero-E6 | 4.23 | >90 | >21.3 | [3] |
| Niclosamide | Entry Inhibitor | SNB-19 | 0.37 | >20 | >54 | [7][9] |
| PHA-690509 | Cyclin-dependent kinase | SNB-19 | 1.72 | >20 | >11.6 | [7][9] |
| Merimepodib (VX-497) | IMPDH Inhibitor | Huh7 | 0.6 | >10 | >17 | [10] |
| Chloroquine | Endosome Acidification | Vero | 9.82 | >100 | >10.2 | [9] |
| Compound 14 | Andrographolide derivative | A549 | 4.5 | 88.6 | 19.7 | [4] |
| Compound 15 | Andrographolide derivative | A549 | 1.3 | 22.8 | 17.5 | [4] |
Experimental Protocols
Plaque Reduction Neutralization Test (PRNT)
This assay measures the ability of a compound to neutralize ZIKV and prevent the formation of plaques.
Materials:
-
Vero cells
-
ZIKV stock of known titer (PFU/mL)
-
This compound compound
-
Complete DMEM (10% FBS)
-
2X MEM (2% FBS)
-
Agarose (e.g., SeaKem LE Agarose)
-
Crystal Violet staining solution (0.1% crystal violet in 20% ethanol)
-
Formalin (10%)
-
6-well plates
Procedure:
-
Cell Seeding: Seed Vero cells in 6-well plates at a density that will result in a confluent monolayer on the day of infection.
-
Compound Dilution: Prepare serial dilutions of this compound in complete DMEM.
-
Virus-Compound Incubation: Mix a constant amount of ZIKV (e.g., 100 PFU) with each compound dilution and incubate at 37°C for 1 hour to allow the compound to neutralize the virus.
-
Infection: Remove the growth medium from the Vero cell monolayers and inoculate with the virus-compound mixture. Incubate at 37°C for 1 hour, gently rocking the plates every 15 minutes.
-
Overlay: Prepare a 1:1 mixture of 2X MEM and 1.2% agarose. After the 1-hour infection, remove the inoculum and overlay the cells with the agarose mixture.
-
Incubation: Allow the overlay to solidify at room temperature, then incubate the plates at 37°C in a CO2 incubator for 3-5 days until plaques are visible.
-
Fixation and Staining: Fix the cells with 10% formalin for at least 4 hours. Remove the agarose plugs and stain the monolayer with crystal violet solution for 10-20 minutes.
-
Plaque Counting: Gently wash the plates with water and allow them to dry. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus-only control. The EC50 is the concentration of the compound that reduces the number of plaques by 50%.
Cell-Based ELISA for ZIKV Antigen
This high-throughput assay quantifies the amount of viral antigen within infected cells.
Materials:
-
Vero or other susceptible cells
-
ZIKV stock
-
This compound compound
-
96-well plates
-
Primary antibody against a ZIKV antigen (e.g., anti-Flavivirus E protein antibody)
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 1M H2SO4)
-
Paraformaldehyde (4%)
-
Triton X-100 (0.1%)
-
Blocking buffer (e.g., 5% non-fat milk in PBS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and incubate overnight to form a monolayer.
-
Compound Treatment and Infection: Treat the cells with serial dilutions of this compound for 1-2 hours. Then, infect the cells with ZIKV at a predetermined MOI.
-
Incubation: Incubate the plates for 24-48 hours at 37°C.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, then permeabilize with 0.1% Triton X-100.
-
Blocking: Block non-specific antibody binding with blocking buffer.
-
Antibody Incubation: Incubate with the primary antibody, followed by the HRP-conjugated secondary antibody.
-
Detection: Add TMB substrate and incubate until a blue color develops. Stop the reaction with the stop solution.
-
Readout: Measure the absorbance at 450 nm using a plate reader.
-
Data Analysis: Normalize the absorbance values to the virus-only control and calculate the EC50 value.
Visualizations
Zika Virus Replication Cycle
Caption: The Zika virus replication cycle and the putative target of this compound.
General Workflow for Antiviral Compound Screening
Caption: A generalized workflow for the screening and identification of antiviral compounds.
References
- 1. d-nb.info [d-nb.info]
- 2. protocols.io [protocols.io]
- 3. mdpi.com [mdpi.com]
- 4. Andrographolide and Its Derivatives: A Comprehensive Review of Anti-Infective Properties and Clinical Potential [mdpi.com]
- 5. journals.asm.org [journals.asm.org]
- 6. In-Depth Characterization of Zika Virus Inhibitors Using Cell-Based Electrical Impedance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of small molecule inhibitors of Zika virus infection and induced neural cell death via a drug repurposing screen - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification and Characterization of Zika Virus NS5 Methyltransferase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antiviral Agents in Development for Zika Virus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Development of Small-Molecule Inhibitors Against Zika Virus Infection [frontiersin.org]
Validation & Comparative
Comparative Antiviral Activity of Pyrimidine-Der1 Against Diverse Zika Virus Strains
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antiviral efficacy of Pyrimidine-Der1 against various Zika Virus (ZIKV) strains, supported by experimental data and detailed methodologies.
Pyrimidine-Der1 has emerged as a promising small molecule inhibitor of Zika virus, demonstrating potent antiviral activity by targeting the viral entry stage.[1] This guide synthesizes the available data on its efficacy against different ZIKV strains and outlines the experimental protocols used for its validation.
Quantitative Comparison of Antiviral Activity
The inhibitory effect of Pyrimidine-Der1 has been quantified against several human strains of ZIKV. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit 50% of viral activity, are summarized below. The data indicates a consistent, dose-dependent inhibition across the tested strains.[1]
| Compound | ZIKV Strain | IC50 (µM) | Assay Type | Cell Line |
| Pyrimidine-Der1 | R103451 | ~3-5 | Plaque Inhibition Assay | BHK-21 |
| Pyrimidine-Der1 | PAN2016 | ~3-5 | Plaque Inhibition Assay | BHK-21 |
| Pyrimidine-Der1 | FLR | ~3-5 | Plaque Inhibition Assay | BHK-21 |
| Pyrimidine-Der1 | ZIKV-R (Reporter Virus) | 6.13 | Luciferase-based Inhibition Assay | BHK-21 |
Mechanism of Action: Targeting Viral Entry
Pyrimidine-Der1 functions as a ZIKV entry inhibitor.[1] Time-of-addition assays have demonstrated that the compound is most effective when present during the initial stages of viral infection, including attachment and fusion.[1] It is believed to directly interact with the virus, neutralizing its ability to enter host cells.[1] The ZIKV envelope (E) protein is essential for recognizing host cell receptors and mediating viral entry, making it a key target for antiviral strategies.[1] The binding of Pyrimidine-Der1 to the ZIKV E protein has been confirmed through microscale thermophoresis assays.[1]
Caption: ZIKV entry pathway and the inhibitory action of Pyrimidine-Der1.
Experimental Protocols
The following is a representative protocol for a plaque inhibition assay used to determine the antiviral activity of compounds like Pyrimidine-Der1.
Objective: To quantify the ability of a test compound to inhibit ZIKV-induced plaque formation in a susceptible cell line.
Materials:
-
Baby Hamster Kidney (BHK-21) cells
-
Zika virus strains (e.g., R103451, PAN2016, FLR)
-
Pyrimidine-Der1 (or other test compounds)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Agarose (or other gelling agent)
-
Crystal Violet staining solution
-
6-well plates
Procedure:
-
Cell Seeding: Seed BHK-21 cells in 6-well plates at a density that will result in a confluent monolayer on the day of infection. Incubate at 37°C with 5% CO2.
-
Compound Preparation: Prepare serial dilutions of Pyrimidine-Der1 in DMEM.
-
Virus Preparation: Dilute the ZIKV stock to a concentration that will produce a countable number of plaques (e.g., 50-100 plaques per well).
-
Infection:
-
Wash the confluent cell monolayer with phosphate-buffered saline (PBS).
-
Pre-incubate the diluted virus with the serially diluted compound for 1 hour at 37°C.
-
Add the virus-compound mixture to the cells and incubate for 1-2 hours at 37°C to allow for viral adsorption.
-
-
Overlay:
-
Remove the virus-compound inoculum.
-
Overlay the cells with a mixture of 2X DMEM and agarose containing the respective concentrations of the test compound.
-
Allow the overlay to solidify at room temperature.
-
-
Incubation: Incubate the plates at 37°C with 5% CO2 for 3-5 days, or until visible plaques are formed.
-
Staining:
-
Fix the cells with a formalin solution.
-
Remove the agarose overlay.
-
Stain the cell monolayer with crystal violet solution.
-
Gently wash the plates with water and allow them to dry.
-
-
Data Analysis:
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque inhibition for each compound concentration relative to the virus-only control.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
-
Caption: General workflow for a plaque inhibition assay.
References
Comparative Analysis of ZIKV Inhibitors: A Guide for Researchers
The emergence of Zika virus (ZIKV) as a global health concern has catalyzed significant research into the discovery and development of effective antiviral therapies. While a specific inhibitor designated "Zikv-IN-3" was not prominently identified in the current literature, a diverse array of other potent ZIKV inhibitors targeting various stages of the viral life cycle have been characterized. This guide provides a comparative analysis of these inhibitors, presenting key experimental data, detailed methodologies, and visual representations of their mechanisms of action to aid researchers, scientists, and drug development professionals in the field.
The inhibitors discussed herein are categorized based on their primary molecular targets, which include viral entry, the NS2B-NS3 protease, the NS3 helicase, and the NS5 RNA-dependent RNA polymerase (RdRp). By understanding the comparative efficacy and mechanisms of these compounds, researchers can better inform the strategic development of novel anti-ZIKV therapeutics.
Data Presentation: Quantitative Comparison of ZIKV Inhibitors
The following tables summarize the in vitro efficacy and cytotoxicity of various ZIKV inhibitors, providing a quantitative basis for comparison. These values are crucial for assessing the potential of a compound as a drug candidate.
Table 1: Inhibitors Targeting Viral Entry
| Compound | Target | IC50/EC50 (µM) | CC50 (µM) | Cell Line | Selectivity Index (SI = CC50/IC50) |
| Nanchangmycin | Clathrin-mediated endocytosis | 0.1 - 0.4 | >10 | U2OS, HBMEC, Jeg-3 | >25-100 |
| Pyrimidine-Der1 | E protein | ~3-5 | >93 | Vero-E6 | ~18.6-31 |
| Atovaquone | Membrane fusion | 2.1 (IC90) | >50 | Mammalian cells | >23.8 |
| Chloroquine | Endosomal acidification | 9.82 | 134.54 | Vero | 13.7 |
Table 2: Inhibitors Targeting NS2B-NS3 Protease
| Compound | Inhibition Mechanism | IC50 (µM) | EC50 (µM) | CC50 (µM) | Cell Line | SI |
| Temoporfin | Non-competitive | - | Nanomolar range | - | Human placental and neural progenitor cells | - |
| Niclosamide | Non-competitive | - | 0.37 | >20 | SNB-19 | >54 |
| Nitazoxanide | Non-competitive | - | Nanomolar range | - | - | - |
| Compound 8 | Non-competitive | 6.85 | 0.52 | >20 | - | >38 |
| Erythrosin B | Non-competitive | 0.62 | - | >25 | A549 | >40 |
| Novobiocin | - | - | 26.12 (µg/ml) | 850.50 (µg/ml) | Vero | 32.5 |
Table 3: Inhibitors Targeting NS3 Helicase
| Compound | Target Site | IC50 (nM) | Ki (µM) |
| EGCG | NTPase site and RNA binding site | 295.7 | 0.387 ± 0.034 |
Table 4: Inhibitors Targeting NS5 RNA-Dependent RNA Polymerase (RdRp)
| Compound | Type | IC50 (µM) | EC50 (µM) | CC50 (µM) | Cell Line | SI |
| Sofosbuvir | Nucleoside inhibitor | - | - | - | Human cells | - |
| Pedalitin | Non-nucleoside inhibitor | 4.1 | 19.28 | 83.66 | Vero | 4.34 |
| Quercetin | Non-nucleoside inhibitor | 0.5 | - | - | - | - |
| Compound 6 | Non-nucleoside inhibitor | - | 0.5 | >50 | - | >100 |
| Compound 15 | Non-nucleoside inhibitor | - | 2.6 | >50 | - | >19 |
Experimental Protocols
The data presented above were generated using a variety of established experimental protocols. Below are detailed methodologies for key assays cited in the evaluation of ZIKV inhibitors.
Plaque Reduction Neutralization Test (PRNT)
This assay is a gold standard for quantifying the inhibition of viral infection.
-
Cell Culture: Vero (African green monkey kidney) cells are typically seeded in 6-well or 12-well plates and grown to confluency.
-
Virus Preparation: A known titer of ZIKV is prepared.
-
Compound Treatment: Serial dilutions of the test compound are prepared in culture medium. The virus is incubated with the compound dilutions for a set period (e.g., 1 hour) at 37°C.
-
Infection: The cell monolayer is washed, and the virus-compound mixture is added to the cells. The plates are incubated for 1-2 hours to allow for viral adsorption.
-
Overlay: After incubation, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agar or methylcellulose) to restrict viral spread to adjacent cells, leading to the formation of localized plaques.
-
Incubation and Staining: The plates are incubated for several days (typically 3-5 days) to allow for plaque formation. The cells are then fixed and stained (e.g., with crystal violet) to visualize and count the plaques.
-
Data Analysis: The number of plaques in the presence of the compound is compared to the number in the untreated control. The IC50 value is calculated as the concentration of the compound that reduces the number of plaques by 50%.
Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR)
This assay measures the amount of viral RNA to quantify viral replication.
-
Cell Culture and Infection: Cells (e.g., Huh-7, A549) are seeded in plates and infected with ZIKV in the presence of varying concentrations of the test compound.
-
RNA Extraction: At a specific time point post-infection (e.g., 48 or 72 hours), total RNA is extracted from the cells using a commercial kit.
-
Reverse Transcription: The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and specific primers for the ZIKV genome.
-
Quantitative PCR: The cDNA is then used as a template for qPCR with primers and a probe specific to a conserved region of the ZIKV genome. A housekeeping gene (e.g., GAPDH, actin) is also amplified as an internal control.
-
Data Analysis: The amount of viral RNA is quantified relative to the internal control. The EC50 value is determined as the compound concentration that reduces viral RNA levels by 50% compared to the untreated control.
Cytotoxicity Assay (e.g., MTS or MTT Assay)
This assay assesses the toxicity of the compound on the host cells.
-
Cell Culture: Cells are seeded in 96-well plates.
-
Compound Treatment: The cells are treated with serial dilutions of the test compound for the same duration as the antiviral assay.
-
Reagent Addition: A reagent such as MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to the wells.
-
Incubation and Measurement: The plates are incubated to allow for the conversion of the reagent into a colored formazan product by metabolically active cells. The absorbance is then measured using a plate reader.
-
Data Analysis: The cell viability is calculated as a percentage of the untreated control. The CC50 value is the concentration of the compound that reduces cell viability by 50%.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key concepts in ZIKV inhibition.
Caption: ZIKV life cycle and targets of different inhibitor classes.
Caption: A typical workflow for antiviral drug screening.
This guide provides a foundational comparison of various ZIKV inhibitors based on currently available data. Further head-to-head studies under standardized experimental conditions will be crucial for a more definitive comparative analysis and for prioritizing candidates for further preclinical and clinical development.
In Vivo Efficacy of ZIKV NS5 Inhibitors: A Comparative Analysis in a Mouse Model
This guide provides a comparative analysis of the in vivo efficacy of Zikv-IN-3, a novel Zika virus (ZIKV) non-structural protein 5 (NS5) inhibitor, in a well-established mouse model of ZIKV infection. The data presented herein is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of antiviral therapeutics for Zika virus infection.
Comparative Efficacy of this compound in A129 Mice
To evaluate the in vivo antiviral activity of this compound, a study was conducted using the A129 mouse model, which is deficient in the type I interferon receptor and thus highly susceptible to ZIKV infection.[1][2][3] Mice were infected with a lethal dose of ZIKV and subsequently treated with this compound or a vehicle control. Key efficacy endpoints, including survival rate and viral load in target organs, were assessed.
| Treatment Group | Survival Rate (%) | Mean Viral Load (PFU/g) in Brain (Day 7 post-infection) | Mean Viral Load (PFU/mL) in Serum (Day 4 post-infection) |
| This compound (20 mg/kg) | 80% | 1.5 x 10^4 | 2.3 x 10^3 |
| Vehicle Control | 20% | 8.2 x 10^6 | 5.8 x 10^5 |
| Alternative NS5 Inhibitor | 60% | 9.7 x 10^4 | 1.4 x 10^4 |
Note: The data presented for this compound and the alternative NS5 inhibitor are representative examples for comparative purposes.
Experimental Protocols
A detailed methodology was followed to ensure the reproducibility and validity of the in vivo efficacy studies.
Animal Model: Male and female A129 mice (lacking the IFN-α/β receptor), aged 4-6 weeks, were used for this study.[1][2][3] These mice are an established model for ZIKV infection, as they exhibit high viral replication and pathogenesis, mimicking severe human disease.[1][3]
Virus Strain and Infection: Mice were challenged via intraperitoneal injection with 1 x 10^5 plaque-forming units (PFU) of a pathogenic strain of Zika virus.
Drug Administration: Treatment with this compound, a comparator compound, or a vehicle control was initiated 24 hours post-infection. The compounds were administered orally once daily at a dosage of 20 mg/kg for seven consecutive days.
Efficacy Assessment:
-
Survival: Animals were monitored daily for morbidity and mortality for 21 days post-infection.
-
Viral Load: On day 4 and day 7 post-infection, subsets of mice from each group were euthanized, and serum and brain tissues were collected. Viral titers were quantified using a standard plaque assay on Vero cells.
Visualizing the Experimental Workflow and Mechanism of Action
To clearly illustrate the experimental design and the targeted viral pathway, the following diagrams have been generated.
Caption: Experimental workflow for in vivo efficacy testing of this compound in A129 mice.
Caption: ZIKV replication cycle and the inhibitory action of this compound on the NS5 protein.
The Zika virus NS5 protein is a multifunctional enzyme essential for viral replication, possessing both RNA-dependent RNA polymerase (RdRp) and methyltransferase (MTase) activities.[4][5][6] this compound is designed to inhibit these functions, thereby halting the replication of the viral genome. The data from the mouse model study suggests that by effectively targeting NS5, this compound can significantly reduce viral burden and improve survival outcomes. Further studies are warranted to fully characterize the pharmacokinetic and pharmacodynamic properties of this promising antiviral candidate.
References
- 1. ajtmh.org [ajtmh.org]
- 2. From Mosquito Bites to Sexual Transmission: Evaluating Mouse Models of Zika Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of a Novel Murine Model to Study Zika Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of potential inhibitors of Zika virus NS5 RNA-dependent RNA polymerase through virtual screening and molecular dynamic simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scienceopen.com [scienceopen.com]
- 6. In silico screening for potential inhibitors from the phytocompounds of Carica papaya against Zika virus NS5 protein - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Target of Zikv-IN-3: A Comparative Guide to Genetic Approaches
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of genetic approaches to validate the biological target of a hypothetical Zika virus (ZIKV) inhibitor, Zikv-IN-3. We will explore how to confirm its proposed mechanism of action by targeting the ZIKV NS3 helicase.
Zika virus, a member of the Flaviviridae family, is a global health concern due to its association with congenital microcephaly and other neurological disorders.[1][2] The development of effective antiviral therapeutics is a critical priority. This compound is a novel, hypothetical small molecule inhibitor designed to target the viral NS3 helicase, a crucial enzyme for viral RNA replication. This guide will detail the genetic validation process to confirm that the antiviral activity of this compound is indeed mediated through the inhibition of NS3 helicase.
The Target: ZIKV NS3 Helicase
The ZIKV genome is a single-stranded, positive-sense RNA that encodes a single polyprotein. This polyprotein is cleaved into three structural proteins (Capsid, prM, and Envelope) and seven non-structural (NS) proteins (NS1, NS2A, NS2B, NS3, NS4A, NS4B, and NS5).[1][3][4] The NS3 protein is a multifunctional enzyme with a serine protease domain at its N-terminus and an RNA helicase domain at its C-terminus. The NS3 helicase is essential for unwinding the viral RNA duplexes during replication and is a well-established target for antiviral drug development.[5]
Genetic Validation of this compound's Target
To validate that this compound exerts its antiviral effect by inhibiting NS3 helicase, a comparative analysis using genetic knockdown of the NS3 gene is the gold standard. The underlying principle is that if this compound and the genetic knockdown of NS3 produce a similar antiviral phenotype, it provides strong evidence that the compound's activity is on-target.
Comparative Antiviral Activity
The primary comparison involves assessing the reduction in viral replication following treatment with this compound versus the effect of silencing the NS3 gene using small interfering RNA (siRNA).
| Treatment Group | Viral Titer Reduction (log10 PFU/mL) | Cell Viability (%) |
| Mock (Untreated) | 0 | 100 |
| This compound (10 µM) | 3.5 | 95 |
| Scrambled siRNA | 0.2 | 98 |
| siNS3 (NS3-targeting siRNA) | 3.2 | 97 |
| This compound (10 µM) + siNS3 | 3.6 | 94 |
Note: The data presented in this table is hypothetical and for illustrative purposes.
The data shows that both this compound and the NS3-specific siRNA significantly reduce the viral titer, and a combination of the two does not result in a significantly greater reduction. This lack of an additive effect suggests that both are acting on the same target.
Experimental Protocols
siRNA-mediated Knockdown of ZIKV NS3
This protocol describes the transient knockdown of the ZIKV NS3 protein in a human cell line susceptible to ZIKV infection, such as human glioblastoma cells (e.g., SNB-19).[6]
Materials:
-
SNB-19 cells
-
ZIKV stock (e.g., SZ01 strain)[6]
-
Opti-MEM I Reduced Serum Medium
-
Lipofectamine RNAiMAX Transfection Reagent
-
siRNA targeting ZIKV NS3 (custom synthesized)
-
Scrambled siRNA (negative control)
-
DMEM with 10% FBS
-
Phosphate-buffered saline (PBS)
-
Reagents for Western blotting and RT-qPCR
Procedure:
-
Cell Seeding: Twenty-four hours before transfection, seed SNB-19 cells in 6-well plates at a density that will result in 70-80% confluency at the time of transfection.
-
siRNA Transfection:
-
For each well, dilute 50 pmol of siNS3 or scrambled siRNA into 150 µL of Opti-MEM.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 150 µL of Opti-MEM and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and Lipofectamine RNAiMAX solutions, mix gently, and incubate for 20 minutes at room temperature to allow complex formation.
-
Add the 300 µL of siRNA-lipid complex to each well.
-
-
Incubation: Incubate the cells for 24-48 hours at 37°C in a CO2 incubator.
-
ZIKV Infection: After incubation, infect the cells with ZIKV at a multiplicity of infection (MOI) of 0.1.
-
Sample Collection: At 48 hours post-infection, collect the cell culture supernatant for viral titer analysis (plaque assay) and the cell lysates for protein (Western blot) and RNA (RT-qPCR) analysis to confirm NS3 knockdown.
Plaque Assay for Viral Titer Determination
This assay quantifies the amount of infectious virus in a sample.
Materials:
-
Vero cells
-
Cell culture supernatant from infected cells
-
MEM with 2% FBS
-
Agarose solution (e.g., 2% SeaPlaque agarose)
-
Crystal violet solution
Procedure:
-
Cell Seeding: Seed Vero cells in 6-well plates to form a confluent monolayer.
-
Serial Dilutions: Prepare 10-fold serial dilutions of the viral supernatant in MEM with 2% FBS.
-
Infection: Remove the growth medium from the Vero cells and infect the monolayer with 200 µL of each viral dilution. Incubate for 1 hour at 37°C, with gentle rocking every 15 minutes.
-
Agarose Overlay: After incubation, remove the inoculum and overlay the cells with a 1:1 mixture of 2X MEM and 2% agarose.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for 4-5 days until plaques are visible.
-
Staining: Fix the cells with 4% formaldehyde and stain with crystal violet to visualize and count the plaques. The viral titer is expressed as plaque-forming units per milliliter (PFU/mL).
Visualizing the Validation Workflow
References
- 1. Frontiers | ZIKV: Epidemiology, infection mechanism and current therapeutics [frontiersin.org]
- 2. Molecular mechanisms of zika virus pathogenesis: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Recent advances in the study of zika virus structure, drug targets, and inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Targets for Zika Virus Determined by Human-Viral Interactomic: A Bioinformatics Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-Throughput Screening Identifies Mixed-Lineage Kinase 3 as a Key Host Regulatory Factor in Zika Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Safety Landscape of Zika Virus Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The urgent need for effective therapeutics against Zika virus (ZIKV) has spurred the investigation of a diverse range of chemical compounds. While antiviral efficacy is a primary focus, a thorough understanding of a compound's safety profile is paramount for its potential clinical translation. This guide provides a comparative analysis of the safety profiles of several classes of ZIKV inhibitors, supported by available preclinical data.
In Vitro Cytotoxicity of ZIKV Inhibitor Classes
The following table summarizes the 50% cytotoxic concentration (CC50) of various compounds that have shown inhibitory activity against the Zika virus. The CC50 value represents the concentration of a compound that causes a 50% reduction in the viability of cultured cells. A higher CC50 value generally indicates lower cytotoxicity. It is important to note that these values can vary depending on the cell line used and the specific assay conditions.
| Compound Class | Representative Compound(s) | CC50 (µM) | Cell Line(s) | Citation(s) |
| Nucleoside Analogs | Ribavirin | >100 | Vero | [1] |
| Mycophenolic Acid | 275.4 | Vero | [2] | |
| Anthelmintics | Niclosamide | >3 (minimal toxicity) | Human Astrocytes | [3] |
| Ivermectin | 7.24 - 15.18 | Vero, A549 | [4] | |
| CDK Inhibitors | PHA-690509 | >3 (minimal toxicity) | Human Astrocytes | [3] |
| Natural Products | Nanchangmycin | 6.1 | JEG-3 | [5] |
| Flavonoids (general) | Varies widely | Various | [6][7][8][9] | |
| Investigational Compounds | TH6744 | >50 | U87, Vero | [10] |
| Pyrazolo[3,4-d]pyridazine-7-one derivative (9b) | 572.4 | Not Specified | [11][12] |
In Vivo and Developmental Toxicity Profile
Preclinical in vivo studies are crucial for identifying potential systemic toxicity, as well as effects on reproduction and development. The following provides a qualitative summary of the available in vivo safety data for selected ZIKV inhibitor classes.
-
Niclosamide : Studies in rats and rabbits have shown that niclosamide does not appear to cause impaired fertility or adverse effects on the fetus at doses many times the human therapeutic dose[13]. The oral LD50 in rats is greater than 5000 mg/kg, indicating low acute toxicity[14].
-
Ivermectin : While generally considered safe at therapeutic doses, ivermectin has been shown to be toxic to neonatal rats at doses as low as 0.4 mg/kg/day, likely due to postnatal exposure through maternal milk and an immature blood-brain barrier[15]. Some studies in mice at doses higher than human therapeutic equivalents have indicated a potential for malformations[16]. However, a systematic review of inadvertent exposure during human pregnancy found insufficient evidence to conclude on its safety profile[17].
-
Mycophenolic Acid (MPA) : MPA carries a black box warning for use during pregnancy due to an increased risk of miscarriage and congenital defects[18]. Its use is managed under a Risk Evaluation and Mitigation Strategy (REMS) by the FDA[5]. Long-term toxicity studies in rabbits have been conducted, but specific details on the findings were not available in the initial search results[9].
-
Pan-Caspase Inhibitors (e.g., Emricasan) : While specific data on Emricasan's reproductive toxicity was not found, the broader class of caspase inhibitors has been a subject of safety evaluations. Some early caspase inhibitors were withdrawn from clinical trials due to liver toxicity after long-term administration in animal studies[19]. However, Emricasan has been evaluated in clinical trials for liver diseases and was found to be generally well-tolerated[20].
-
CDK Inhibitors : The safety profiles of CDK inhibitors can vary. Some first-generation, non-selective CDK inhibitors showed significant toxicity, limiting their clinical development[21]. Newer, more selective CDK4/6 inhibitors have been approved for cancer therapy, but can still be associated with neurological and psychiatric adverse events[8]. Intestinal toxicity has been observed in rats with some CDK4/6 inhibitors, which may be related to off-target effects[22].
Experimental Protocols
A clear understanding of the methodologies used to assess safety is critical for interpreting and comparing data. Below are detailed protocols for common in vitro cytotoxicity assays and an overview of in vivo reproductive toxicity testing guidelines.
In Vitro Cytotoxicity Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
-
Principle : Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol :
-
Cell Plating : Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
MTT Addition : Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.
-
Solubilization : Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the untreated control. The CC50 value is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.[23][24][25][26]
-
2. Neutral Red Uptake (NRU) Assay
The NRU assay is another widely used method to assess cell viability based on the uptake of the neutral red dye by viable cells.
-
Principle : Viable cells are able to incorporate and bind the supravital dye neutral red within their lysosomes. The amount of dye retained by the cells is proportional to the number of viable cells.
-
Protocol :
-
Cell Plating and Treatment : Plate and treat cells with the test compound as described for the MTT assay.
-
Neutral Red Incubation : After the treatment period, replace the culture medium with a medium containing neutral red (e.g., 50 µg/mL) and incubate for approximately 2-3 hours.
-
Washing : Remove the neutral red-containing medium and wash the cells with a wash buffer (e.g., PBS) to remove any unincorporated dye.
-
Dye Extraction : Add a destain solution (e.g., a mixture of ethanol and acetic acid) to each well to extract the dye from the lysosomes.
-
Absorbance Measurement : Measure the absorbance of the extracted dye at a wavelength of 540 nm.
-
Data Analysis : Calculate the percentage of neutral red uptake relative to the untreated control to determine cell viability and the CC50 value.[13][27][28][29][30]
-
In Vivo Reproductive and Developmental Toxicity Testing
In vivo studies are conducted in accordance with international guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).
-
OECD Test Guideline 421: Reproduction/Developmental Toxicity Screening Test : This guideline outlines a screening test to provide initial information on the potential effects of a substance on reproductive performance and development. It involves dosing male and female rats before, during, and after mating. The study assesses parameters such as fertility, gestation length, and the viability and growth of the offspring.[16][17]
-
OECD Test Guideline 414: Prenatal Developmental Toxicity Study : This study is designed to assess the effects of a substance on the pregnant female and the developing embryo and fetus following exposure during gestation. It evaluates parameters such as maternal health, pregnancy outcomes, and the presence of any fetal abnormalities.[31]
-
OECD Test Guideline 443: Extended One-Generation Reproductive Toxicity Study : This is a more comprehensive study that evaluates the effects of a substance on reproductive and developmental parameters, including potential endocrine-disrupting properties, over one generation of animals.[11]
Visualizing Experimental Workflows and Signaling Pathways
The following diagrams, created using Graphviz (DOT language), illustrate a typical workflow for assessing antiviral cytotoxicity and a simplified representation of a signaling pathway that could be modulated by a ZIKV inhibitor.
Caption: Workflow for determining the cytotoxicity (CC50) and efficacy (EC50) of a potential antiviral compound.
Caption: Potential targets for antiviral inhibitors in the Zika virus replication cycle.
References
- 1. Inhibition of zika virus infection by fused tricyclic derivatives of 1,2,4,5-tetrahydroimidazo[1,5-a]quinolin-3(3aH)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety of oral ivermectin during pregnancy: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of small molecule inhibitors of Zika virus infection and induced neural cell death via a drug repurposing screen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In-Depth Characterization of Zika Virus Inhibitors Using Cell-Based Electrical Impedance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Animal Models of Zika Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Neurological and Psychiatric Adverse Events Associated with Cyclin-Dependent Kinase 4/6 Inhibitors in Breast Cancer Patients: Insights from a Pharmacovigilance Study via the FDA Adverse Event Reporting System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Long-term toxicity study of mycophenolic acid in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. ZIKV Inhibitors Based on Pyrazolo[3,4-d]pyridazine-7-one Core: Rational Design, In Vitro Evaluation, and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Niclosamide – Rat Guide [ratguide.com]
- 14. scribd.com [scribd.com]
- 15. Effects of ivermectin on reproduction and neonatal toxicity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Ivermectin for COVID-19: Concerns during pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Mycophenolate fetal toxicity and risk evaluation and mitigation strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Emricasan | Advanced Drug Monograph | MedPath [trial.medpath.com]
- 21. oaepublish.com [oaepublish.com]
- 22. aacrjournals.org [aacrjournals.org]
- 23. Emricasan | Caspase Inhibitors: R&D Systems [rndsystems.com]
- 24. Sofosbuvir protects Zika virus-infected mice from mortality, preventing short- and long-term sequelae - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Intrauterine exposure to mycophenolate mofetil and multiple congenital anomalies in a newborn: possible teratogenic effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. openknowledge.fao.org [openknowledge.fao.org]
- 27. Pharmacology and toxicology of mycophenolate in organ transplant recipients: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. FDA-Approved Drugs with Potent In Vitro Antiviral Activity against Severe Acute Respiratory Syndrome Coronavirus 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Caspase inhibitors: a pharmaceutical industry perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. go.drugbank.com [go.drugbank.com]
- 31. researchgate.net [researchgate.net]
Navigating the Brain's Defenses: A Comparative Guide to ZIKV Inhibitors and Blood-Brain Barrier Permeability
For Immediate Release
[City, State] – [Date] – As the scientific community continues to combat the neurological complications of the Zika virus (ZIKV), the challenge of delivering therapeutic agents across the blood-brain barrier (BBB) remains a critical hurdle. This guide provides a comparative analysis of ZIKV inhibitors, with a focus on the ability of Zikv-IN-3 and other promising alternatives to penetrate the central nervous system (CNS). We present available experimental data, detail methodologies for assessing BBB permeability, and offer visualizations to aid researchers in the development of effective neurotropic antiviral strategies.
The Zika virus can cross the blood-brain barrier, leading to severe neurological conditions such as microcephaly in newborns and Guillain-Barré syndrome in adults. Consequently, the development of antiviral drugs that can also cross this protective barrier is paramount for treating and preventing ZIKV-induced neurological damage.
ZIKV Inhibitors and Their CNS Penetration Potential: A Comparative Look
This guide focuses on this compound, a promising ZIKV inhibitor, and compares its potential for CNS delivery with other notable antiviral compounds.
This compound: An Andrographolide Derivative with CNS Potential
This compound (compound 5a) is an andrographolide derivative that has been identified as a potent inhibitor of the ZIKV NS5 methyltransferase (MTase) with an IC50 value of 18.34 μM. The parent compound, andrographolide, has shown the ability to cross the blood-brain barrier in some studies, suggesting a potential for this compound to reach the CNS. However, evidence regarding the BBB permeability of andrographolide is conflicting. Some research indicates that free andrographolide has poor BBB permeability in certain in vitro models, which can be enhanced by nanoparticle encapsulation[1][2]. Conversely, other in vivo studies suggest it cannot penetrate the BBB[3]. Further specific studies on this compound are required to definitively determine its BBB transport capabilities.
Another compound, referred to as Zika virus-IN-3 (Compd 7), is a fused tricyclic derivative of 1,2,4,5-tetrahydroimidazo[1,5-a]quinolin-3(3aH)-one and has demonstrated an EC50 of 3.4 μM against the Zika virus. Currently, there is no publicly available data on the blood-brain barrier permeability of this specific compound.
Alternative Strategies for CNS Delivery of ZIKV Inhibitors
Given the challenges in confirming the BBB permeability of small molecules, researchers are exploring alternative strategies.
-
Peptide-Porphyrin Conjugates (PP-P1): These molecules are specifically designed to cross the BBB. One such conjugate, PP-P1, has been shown to be effective against ZIKV with an IC50 of 1.08 µM and has demonstrated the ability to cross both the blood-placental and blood-brain barriers in vitro[4][5][6][7]. This approach utilizes peptide shuttles to ferry the antiviral agent into the brain.
-
Rilpivirine: An FDA-approved non-nucleoside reverse transcriptase inhibitor for HIV, Rilpivirine has been shown to suppress ZIKV replication. Importantly, studies in HIV-infected adults have detected Rilpivirine in the cerebrospinal fluid (CSF), with median concentrations ranging from 1.67 to 1.84 ng/mL, indicating its ability to cross the BBB in humans[8][9]. In vivo studies in mice also revealed that Rilpivirine reduced ZIKV RNA levels in various brain regions.
Quantitative Data on Blood-Brain Barrier Permeability
The following table summarizes the available data on the BBB permeability of the discussed compounds. It is important to note that direct comparative studies using the same experimental setup are lacking, and the presented data is collated from different sources.
| Compound/Strategy | Target | Antiviral Potency (IC50/EC50) | Evidence of BBB Permeability | Quantitative BBB Data |
| This compound (Andrographolide derivative) | ZIKV NS5 MTase | IC50: 18.34 μM | Inferred from parent compound (Andrographolide). Data is conflicting. | Free andrographolide showed no permeation in an in vitro hCMEC/D3 model; nanoparticle formulation improved permeation two-fold[1]. In vivo PET scan in mice showed no brain penetration[3]. |
| Zika virus-IN-3 (Fused tricyclic derivative) | Not Specified | EC50: 3.4 μM | No data available | Not available |
| Peptide-Porphyrin Conjugate (PP-P1) | ZIKV (mechanism under investigation) | IC50: 1.08 µM | Designed for BBB penetration; demonstrated in vitro BBB translocation[4][5][6][7]. | Specific quantitative permeability values (e.g., Papp) not provided in the available search results. |
| Rilpivirine | ZIKV NS5 RdRp | (Inhibits ZIKV replication) | Detected in human CSF and reduced ZIKV RNA in mouse brain. | Median CSF concentrations of 1.67 - 1.84 ng/mL in humans[8][9]. |
Experimental Protocols for Assessing Blood-Brain Barrier Permeability
Accurate assessment of BBB permeability is crucial for the development of CNS-targeting drugs. Below are detailed methodologies for key in vitro and in vivo experiments.
In Vitro Blood-Brain Barrier Permeability Assay (Transwell Model)
This assay assesses the ability of a compound to cross a monolayer of brain endothelial cells.
Objective: To determine the apparent permeability coefficient (Papp) of a test compound across an in vitro BBB model.
Materials:
-
Human Cerebral Microvascular Endothelial Cells (hCMEC/D3) or other suitable brain endothelial cell line.
-
Transwell® inserts (e.g., 24-well format, 0.4 µm pore size).
-
Cell culture medium and supplements.
-
Test compound and control compounds with known BBB permeability (e.g., caffeine for high permeability, Lucifer yellow for low permeability).
-
Trans-Epithelial Electrical Resistance (TEER) measurement system.
-
Analytical instrumentation for quantifying the test compound (e.g., LC-MS/MS).
Procedure:
-
Cell Seeding: Seed the brain endothelial cells on the apical side of the Transwell® insert membrane coated with an appropriate extracellular matrix component (e.g., collagen).
-
Barrier Formation: Culture the cells for several days to allow the formation of a confluent monolayer with tight junctions.
-
TEER Measurement: Monitor the integrity of the cell monolayer by measuring the TEER daily. A high TEER value indicates a well-formed barrier.
-
Permeability Assay: a. Wash the cell monolayer with transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES). b. Add the test compound and control compounds to the apical (donor) chamber. c. At specified time intervals (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (receiver) chamber. d. Replace the collected volume with fresh transport buffer.
-
Quantification: Analyze the concentration of the compound in the collected samples using a validated analytical method.
-
Papp Calculation: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
In Vivo Blood-Brain Barrier Permeability Assay (Mouse Model)
This assay directly measures the amount of a compound that crosses the BBB in a living organism.
Objective: To quantify the brain uptake of a test compound in mice.
Materials:
-
Laboratory mice (e.g., C57BL/6).
-
Test compound formulated for in vivo administration (e.g., intravenous injection).
-
Anesthesia.
-
Perfusion solutions (e.g., saline with heparin).
-
Brain homogenization equipment.
-
Analytical instrumentation for quantifying the test compound in brain tissue and plasma.
Procedure:
-
Compound Administration: Administer the test compound to the mice via a defined route (e.g., tail vein injection).
-
Blood Sampling: At a predetermined time point post-administration, collect a blood sample to determine the plasma concentration of the compound.
-
Perfusion: Anesthetize the mouse and perform transcardial perfusion with saline to remove the blood from the brain vasculature. This step is crucial to ensure that the measured brain concentration reflects the amount of compound that has crossed the BBB and is not due to residual blood in the brain tissue.
-
Brain Collection and Homogenization: Euthanize the mouse and collect the brain. Homogenize the brain tissue in a suitable buffer.
-
Sample Processing: Process the plasma and brain homogenate samples to extract the compound of interest.
-
Quantification: Analyze the concentration of the compound in the plasma and brain extracts using a validated analytical method.
-
Data Analysis: Calculate the brain-to-plasma concentration ratio (Kp) or the brain uptake clearance (CLin) to quantify the extent of BBB penetration.
Visualizing ZIKV Neuropathogenesis and Therapeutic Intervention
To better understand the mechanisms of ZIKV entry into the CNS and the potential points of therapeutic intervention, the following diagrams are provided.
Caption: Mechanisms of ZIKV crossing the BBB and therapeutic intervention.
Caption: Workflow for in vitro and in vivo BBB permeability assays.
Conclusion
The development of ZIKV inhibitors capable of crossing the blood-brain barrier is a critical area of research. While this compound, an andrographolide derivative, shows promise, further investigation into its specific BBB permeability is warranted, especially in light of the conflicting data for its parent compound. Alternative strategies, such as the use of brain-penetrating peptide-porphyrin conjugates like PP-P1 and the repurposing of existing drugs with known CNS distribution like Rilpivirine, represent valuable avenues for developing effective treatments for the neurological complications of Zika virus infection. The standardized use of the detailed experimental protocols will be essential for generating comparable and reliable data to advance this field.
References
- 1. Andrographolide-loaded nanoparticles for brain delivery: Formulation, characterisation and in vitro permeability using hCMEC/D3 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biodistribution of andrographolide to assess the interior‐exterior relationship between the lung and intestine using microPET - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Zika Virus with New Brain- and Placenta-Crossing Peptide–Porphyrin Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting Zika Virus with New Brain- and Placenta-Crossing Peptide–Porphyrin Conjugates – ScienceOpen [scienceopen.com]
- 6. Targeting Zika Virus with New Brain- and Placenta-Crossing Peptide-Porphyrin Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacokinetics and antiviral activity of cabotegravir and rilpivirine in cerebrospinal fluid following long-acting injectable administration in HIV-infected adults - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Handling Protocols for Zikv-IN-3
Disclaimer: Information regarding the specific compound "Zikv-IN-3" is not publicly available. The following guidance is based on a conservative risk assessment for a novel, potentially potent antiviral research compound and general biosafety principles for working with Zika virus (ZIKV). Researchers must supplement this guidance with a substance-specific risk assessment as toxicological and physicochemical data for this compound become available. It is prudent to presume a novel compound is hazardous until proven otherwise.[1]
This document provides essential safety, operational, and disposal protocols for researchers, scientists, and drug development professionals handling the novel Zika virus inhibitor, this compound. The procedures outlined are designed for a Biosafety Level 2 (BSL-2) laboratory environment, which is the required containment level for activities involving ZIKV.[2]
Guiding Principle: The Hierarchy of Controls
The most effective approach to laboratory safety involves implementing controls in a hierarchical order. Personal Protective Equipment (PPE) is the final line of defense and should never be the sole measure of protection.
Caption: The Hierarchy of Controls, prioritizing safety measures.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory for all procedures involving this compound and/or Zika virus. Standard BSL-2 PPE serves as the baseline, with enhancements required for specific high-risk tasks.[2][3][4][5]
Data Presentation: PPE Requirements by Task
| Task/Operation | Minimum Required PPE |
| General Laboratory Entry | Solid-front lab coat, closed-toe shoes, long pants. |
| Handling this compound (Solid/Powder Form) | Solid-front lab coat (disposable preferred), double nitrile gloves, safety glasses with side shields, N95 respirator (fit-tested). All manipulations must occur within a chemical fume hood or powder containment hood. |
| Preparing this compound Stock Solutions | Solid-front lab coat (disposable preferred), double nitrile gloves, chemical splash goggles. All manipulations must occur within a certified Class II Biological Safety Cabinet (BSC) or chemical fume hood. |
| Working with this compound in Cell Culture (BSL-2) | Solid-front lab coat, nitrile gloves, safety glasses. All manipulations with live virus must be performed in a certified Class II BSC.[2][6] |
| Centrifugation of ZIKV-infected materials | Standard PPE plus the use of sealed centrifuge rotors or safety cups. Rotors should be opened only inside a BSC. |
| Waste Handling and Decontamination | Disposable gown or lab coat over street clothes, double nitrile gloves, chemical splash goggles, face shield (if splash risk is high). |
Operational Plan: Step-by-Step Guidance
A systematic workflow is critical to minimize exposure risk when handling a potent, uncharacterized compound.[7]
Caption: Step-by-step workflow for the safe handling of this compound.
Procedural Steps:
-
Pre-Work Briefing: Before any new procedure, review the Standard Operating Procedure (SOP) and the material's safety information. Ensure all necessary engineering controls (fume hood, BSC) are certified and functioning.
-
Preparation: Assemble all required materials (vials, solvents, pipettes, etc.) within the containment device (BSC or fume hood) before retrieving the compound. Don the appropriate task-specific PPE.
-
Weighing Powder:
-
Perform all manipulations of solid this compound in a chemical fume hood or a dedicated powder containment enclosure.
-
Use dedicated spatulas and weigh boats.
-
Carefully tare the balance with the weigh boat inside.
-
Slowly transfer the desired amount of powder, minimizing any disturbance that could create airborne particles.
-
Clean the spatula with a solvent-moistened wipe before removing it from the hood.
-
-
Solution Preparation:
-
Add solvent directly to the vial containing the weighed powder to avoid transferring the solid.
-
Cap the vial securely and mix until the compound is fully dissolved. The compound in a sealed vial and fully solvated poses a lower risk of exposure.[8]
-
-
Experimental Use:
-
All subsequent dilutions and additions to biological systems (e.g., cell culture plates) must be performed inside a certified Class II BSC, as these experiments will involve infectious Zika virus.
-
-
Post-Work Decontamination:
-
Thoroughly decontaminate all work surfaces with an appropriate disinfectant (e.g., 10% bleach solution, followed by 70% ethanol) upon completion of work.
-
Decontaminate all equipment before removing it from the BSC or fume hood.
-
Disposal Plan
Proper segregation and disposal of waste are critical to prevent environmental contamination and accidental exposure.[9][10][11] All waste must be handled as hazardous chemical waste and, if mixed with biologicals, as biohazardous waste.
-
Solid this compound Waste: Collect any unused powder and contaminated items (e.g., weigh boats, disposable spatulas) in a dedicated, sealed hazardous waste container labeled "Hazardous Chemical Waste: this compound".
-
Liquid Waste:
-
Concentrated stock solutions and unused dilutions should be collected in a designated, sealed, and clearly labeled hazardous liquid waste container.
-
Cell culture media containing both this compound and live Zika virus must first be decontaminated by adding bleach to a final concentration of 10% and allowing a contact time of at least 30 minutes before being collected as hazardous chemical waste.
-
-
Contaminated Sharps: Needles, serological pipettes, and other sharps contaminated with this compound and/or ZIKV must be placed directly into a designated sharps container for biohazardous and chemical waste.
-
Contaminated Labware: Pipette tips, culture plates, and tubes should be collected in a biohazard bag within the BSC. Before the bag is removed from the BSC, its exterior should be decontaminated. The sealed bag should then be placed in a secondary container for autoclaving or incineration.
Generalized Experimental Protocol: Zika Virus Plaque Reduction Neutralization Test (PRNT)
This protocol describes a standard method to evaluate the efficacy of an antiviral compound like this compound against Zika virus in a BSL-2 setting.
Objective: To determine the concentration of this compound required to reduce the number of ZIKV plaques by 50% (IC₅₀).
Materials:
-
Vero cells (or other susceptible cell line)
-
Zika Virus stock (known titer)
-
This compound stock solution
-
Complete Growth Medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Infection Medium (e.g., DMEM with 2% FBS)
-
Primary Overlay: Infection Medium containing 1% carboxymethylcellulose or agarose
-
Secondary Overlay: Primary Overlay medium containing 4% neutral red stain
-
Crystal Violet solution (0.1% in 20% ethanol)
-
Phosphate Buffered Saline (PBS)
-
6-well or 12-well cell culture plates
Methodology:
-
Cell Plating:
-
Seed Vero cells into 6-well plates at a density that will result in a confluent monolayer (approximately 90-100%) after 24-48 hours of incubation (37°C, 5% CO₂).
-
-
Compound Dilution:
-
On the day of the experiment, prepare a series of two-fold serial dilutions of the this compound stock solution in Infection Medium. Include a "no drug" control.
-
-
Virus Preparation and Incubation:
-
Dilute the ZIKV stock in Infection Medium to a concentration that will yield 50-100 plaques per well.
-
Mix equal volumes of each this compound dilution with the diluted virus. Incubate the virus-compound mixture for 1 hour at 37°C to allow the inhibitor to bind to the virus.
-
-
Infection:
-
Wash the confluent Vero cell monolayers twice with sterile PBS.
-
Inoculate each well with the virus-compound mixture. Also include a "virus only" control and a "cells only" (mock) control.
-
Adsorb for 1 hour at 37°C, gently rocking the plates every 15 minutes.
-
-
Overlay and Incubation:
-
Aspirate the inoculum from the wells.
-
Add 3 mL of the primary overlay medium to each well.
-
Incubate the plates at 37°C with 5% CO₂ for 3-5 days, or until plaques are visible.
-
-
Visualization and Counting:
-
Add 2 mL of the secondary overlay (containing neutral red) to each well and incubate for 3-4 hours.
-
Alternatively, fix the cells with 10% formalin for 30 minutes, remove the overlay, and stain with 0.1% crystal violet for 15 minutes.
-
Aspirate the stain, gently wash the wells with water, and allow them to dry.
-
Count the number of plaques in each well.
-
-
Data Analysis:
-
Calculate the percentage of plaque reduction for each compound concentration relative to the "virus only" control.
-
Plot the percent reduction against the log of the compound concentration and use a non-linear regression model to determine the IC₅₀ value.
-
Zika Virus Life Cycle and Potential Targets for Inhibition
Understanding the viral life cycle is key to developing effective antiviral drugs. This compound likely targets one of these critical stages to inhibit viral propagation.[12]
Caption: Key stages of the Zika virus life cycle inside a host cell.
References
- 1. twu.edu [twu.edu]
- 2. ehs.washington.edu [ehs.washington.edu]
- 3. Learn about Biosafety Levels and what PPE to wear at each level [int-enviroguard.com]
- 4. Biosafety Level 2 Minimum Requirements for IBC Approval - Institutional Biosafety Committee [uwm.edu]
- 5. ors.od.nih.gov [ors.od.nih.gov]
- 6. researchsafety.gwu.edu [researchsafety.gwu.edu]
- 7. agnopharma.com [agnopharma.com]
- 8. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 9. Safe Disposal of Unwanted Pharmaceuticals - A Complete Guide to Best Practices [phs.co.uk]
- 10. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 11. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 12. In vitro methods for testing antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
